Pcsk9-IN-20
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C27H32N6O5S2 |
|---|---|
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
tert-butyl 4-[[2-[[4-(2-cyanoethylsulfamoyl)benzoyl]amino]-1,3-benzothiazol-6-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H32N6O5S2/c1-27(2,3)38-26(35)33-15-13-32(14-16-33)18-19-5-10-22-23(17-19)39-25(30-22)31-24(34)20-6-8-21(9-7-20)40(36,37)29-12-4-11-28/h5-10,17,29H,4,12-16,18H2,1-3H3,(H,30,31,34) |
Clé InChI |
PEYNAESDUKZWNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)NCCC#N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pcsk9-IN-20
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data and detailed experimental protocols from the primary research article on Pcsk9-IN-20 by Zhixin Ma et al. ("Identification of benzothiazoles as novel PCSK9 inhibitors") were not publicly available through the accessed resources. This guide is based on the available information and established methodologies in the field.
Introduction
This compound is a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides a detailed overview of the core mechanism of action of this compound, based on the currently available data.
Core Mechanism of Action
This compound functions as a PCSK9 inhibitor. The primary mechanism of action involves the reduction of PCSK9 protein levels, which in turn leads to an increase in the expression of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][2][3][4]
The established function of PCSK9 is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. This binding prevents the recycling of the LDLR back to the cell surface after endocytosis of LDL particles. Instead, the PCSK9-LDLR complex is targeted for degradation in lysosomes. By promoting the degradation of LDLR, PCSK9 effectively reduces the capacity of liver cells to clear LDL-C from the circulation, leading to elevated plasma LDL-C levels.
This compound counteracts this process. By decreasing the amount of available PCSK9 protein, it is postulated that fewer LDLRs are targeted for degradation. This results in a higher number of LDLRs being recycled back to the hepatocyte surface, thereby enhancing the clearance of circulating LDL-C.
Signaling Pathway
The signaling pathway influenced by this compound is central to cholesterol homeostasis. The diagram below illustrates the mechanism of PCSK9 and the proposed intervention by this compound.
Quantitative Data
The available quantitative data for this compound is limited to its in vitro inhibitory concentration.
| Parameter | Value | Reference |
| IC50 | 3.96 µM | [1][2][3][4] |
Experimental Protocols
While the specific protocols from the primary literature are not available, the following represents a standard methodology for assessing the effect of a PCSK9 inhibitor on PCSK9 and LDLR protein levels in a relevant cell line, such as HepG2 human hepatoma cells.
Western Blot Analysis of PCSK9 and LDLR Expression in HepG2 Cells
Objective: To determine the effect of this compound on the protein levels of endogenous PCSK9 and LDLR in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-PCSK9 antibody
-
Rabbit anti-LDLR antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCSK9, LDLR, and β-actin overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest (PCSK9 or LDLR) band intensity to the loading control (β-actin) band intensity for each sample.
-
Compare the normalized protein levels in the this compound-treated samples to the vehicle control to determine the relative change in protein expression.
-
Hypothetical Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro characterization of a PCSK9 inhibitor like this compound.
Conclusion
This compound is a small molecule inhibitor of PCSK9 that has been shown to decrease PCSK9 protein levels and increase LDLR protein expression in vitro, with an IC50 of 3.96 µM.[1][2][3][4] Its mechanism of action is consistent with established strategies for lowering LDL-C by preventing PCSK9-mediated degradation of the LDLR. Further in-depth studies, including the public release of detailed quantitative data and protocols from the primary research, will be crucial for a more comprehensive understanding of its therapeutic potential.
References
The Impact of Pcsk9-IN-20 on LDLR Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Consequently, inhibiting PCSK9 is a validated therapeutic strategy for lowering LDL cholesterol. While monoclonal antibodies and siRNA therapeutics have proven effective, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability and manufacturing costs. This technical guide focuses on Pcsk9-IN-20, a novel small molecule inhibitor of PCSK9, and its effect on LDLR degradation.
Core Concept: The PCSK9-LDLR Axis
PCSK9 is a secreted serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the recycling of the LDLR back to the cell surface after endocytosis. Instead, the PCSK9-LDLR complex is targeted for lysosomal degradation. This reduction in the number of available LDLRs leads to decreased clearance of LDL cholesterol from the circulation and consequently, elevated plasma LDL levels.
This compound: A Novel Benzothiazole Inhibitor
This compound, also identified as Compound 3i in the scientific literature, is a recently identified benzothiazole derivative that acts as a PCSK9 inhibitor.[1] In vitro studies have demonstrated its ability to decrease PCSK9 protein expression and subsequently increase the expression of LDLR.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound. It is important to note that detailed dose-response studies and further in vivo data are limited in the public domain and would require access to the full primary research publication.
| Parameter | Value | Reference |
| IC50 (PCSK9 Inhibition) | 3.96 µM | [1] |
| Effect on PCSK9 Protein Expression | Decrease observed in vitro | [1] |
| Effect on LDLR Protein Expression | Increase observed in vitro | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches to its characterization, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: PCSK9-mediated LDLR degradation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the identification and characterization of small molecule PCSK9 inhibitors.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are contained within the primary research publication. However, this section provides a general overview of the standard methodologies employed in the field to assess the activity of novel PCSK9 inhibitors.
In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)
Objective: To determine the direct inhibitory effect of a compound on the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR-EGF-A domain
-
96-well microplate
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-PCSK9 antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with recombinant LDLR-EGF-A domain overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Pre-incubate recombinant PCSK9 with varying concentrations of this compound for 30 minutes.
-
Add the PCSK9-inhibitor mixture to the LDLR-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value from the dose-response curve.
Cellular Assay for LDLR and PCSK9 Expression (Western Blot)
Objective: To assess the effect of a compound on the protein levels of LDLR and PCSK9 in a relevant cell line.
Materials:
-
HepG2 cells (or other human hepatocyte cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound represents a promising small molecule inhibitor of PCSK9, with demonstrated in vitro activity in reducing PCSK9 expression and increasing LDLR levels. The development of orally available small molecule inhibitors like this compound holds significant potential for the broad management of hypercholesterolemia. Further in-depth studies, including comprehensive in vivo efficacy and safety profiling, are necessary to fully elucidate its therapeutic potential. The detailed experimental methodologies and complete quantitative data from the primary research are crucial for advancing our understanding of this compound and guiding future drug development efforts in this class.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. For complete and detailed information, please refer to the primary scientific literature.
References
In Vitro Characterization of a Novel PCSK9 Inhibitor: Pcsk9-IN-20
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a representative technical guide for the in vitro characterization of a hypothetical PCSK9 inhibitor, designated "Pcsk9-IN-20." As of the date of this document, "this compound" is not a known or publicly characterized molecule. The data and experimental details presented herein are illustrative and based on established methodologies for the characterization of PCSK9 inhibitors.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3][4] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3][5] This reduction in LDLR density leads to decreased clearance of circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease.[1][2][6] Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C levels.[7][8]
This document provides a comprehensive overview of the in vitro characterization of this compound, a novel small molecule inhibitor of the PCSK9-LDLR interaction. The data presented herein elucidates its binding affinity, mechanism of action, and cellular activity, providing a foundational dataset for its further development as a potential therapeutic agent.
Quantitative Data Summary
The in vitro properties of this compound have been assessed through a series of biochemical and cell-based assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Method |
| IC50 (PCSK9-LDLR Binding) | 15 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Ki (PCSK9) | 5 nM | Surface Plasmon Resonance (SPR) |
| Binding Affinity (KD) to PCSK9 | 25 nM | Surface Plasmon Resonance (SPR) |
| Association Rate (ka) | 1.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (kd) | 3.75 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Method |
| EC50 (LDLR Upregulation) | 50 nM | HepG2 | Western Blot |
| EC50 (LDL-C Uptake) | 75 nM | HepG2 | Fluorescent LDL-C Uptake Assay |
| Cytotoxicity (CC50) | > 10 µM | HepG2 | CellTiter-Glo® Luminescent Cell Viability Assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Homogeneous Time-Resolved Fluorescence (HTRF) PCSK9-LDLR Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
-
Materials: Recombinant human PCSK9, Recombinant human LDLR-EGF-A domain, HTRF donor and acceptor antibodies.
-
Procedure:
-
A constant concentration of recombinant human PCSK9 and the LDLR-EGF-A domain are incubated in an assay buffer.
-
This compound is added in a dose-response manner.
-
HTRF donor and acceptor antibodies specific for the tagged recombinant proteins are added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the inhibition of the PCSK9-LDLR interaction.
-
IC50 values are calculated from the resulting dose-response curves.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to determine the binding affinity and kinetics of this compound to PCSK9.
-
Materials: Recombinant human PCSK9, this compound, SPR instrument and sensor chips.
-
Procedure:
-
Recombinant human PCSK9 is immobilized on the surface of a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The association and dissociation of this compound are monitored in real-time by measuring changes in the refractive index at the chip surface.
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
HepG2 Cell-Based LDLR Upregulation Assay
This assay assesses the ability of this compound to increase the levels of LDLR on the surface of hepatocytes.
-
Materials: HepG2 cells, Recombinant human PCSK9, this compound, antibodies for LDLR and a loading control (e.g., GAPDH).
-
Procedure:
-
HepG2 cells are cultured to sub-confluency.
-
The cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound.
-
After an incubation period, the cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with primary antibodies against LDLR and a loading control, followed by secondary antibodies.
-
The protein bands are visualized, and the density is quantified. The increase in LDLR levels is used to determine the EC50 of this compound.[9]
-
Fluorescent LDL-C Uptake Assay
This assay measures the functional consequence of increased LDLR levels, which is the enhanced uptake of LDL-C by hepatocytes.
-
Materials: HepG2 cells, Recombinant human PCSK9, this compound, Fluorescently labeled LDL-C.
-
Procedure:
-
HepG2 cells are seeded in a multi-well plate.
-
The cells are pre-treated with recombinant human PCSK9 and varying concentrations of this compound.
-
Fluorescently labeled LDL-C is added to the cells and incubated to allow for uptake.
-
The cells are washed to remove any unbound fluorescent LDL-C.
-
The fluorescence intensity within the cells is measured using a fluorescence plate reader or by flow cytometry.
-
The increase in LDL-C uptake is used to calculate the EC50 value.[10]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of PCSK9 and the experimental workflow for characterizing this compound.
Caption: PCSK9-mediated degradation of the LDLR and the point of inhibition.
Caption: In vitro characterization workflow for this compound.
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Frontiers | PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects [frontiersin.org]
- 6. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 7. drugs.com [drugs.com]
- 8. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Early pharmacokinetic properties of Pcsk9-IN-20
An In-depth Technical Guide on the Early Pharmacokinetic Properties of a Novel PCSK9 Inhibitor: Pcsk9-IN-20
This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) profile of this compound, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapies for hypercholesterolemia.
Introduction to PCSK9 and its Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR within the lysosome.[3][4] This reduction in the number of available LDLRs results in decreased clearance of LDL-C from the circulation, and consequently, higher plasma LDL-C levels.
Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[5] By blocking this interaction, PCSK9 inhibitors prevent the degradation of the LDLR, allowing it to be recycled back to the cell surface to remove more LDL-C from the blood.[5] While monoclonal antibodies like evolocumab and alirocumab have been successful in targeting circulating PCSK9, there is ongoing research into the development of orally bioavailable small-molecule inhibitors.[3][6]
Early Pharmacokinetic and Pharmacodynamic Profile of this compound
The following sections detail the initial in vivo pharmacokinetic and pharmacodynamic properties of this compound as determined in preclinical animal models.
Single-Dose Pharmacokinetics in Rodents
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.08 | 1.5 |
| AUC0-t (ng·h/mL) | 1230 ± 210 | 2800 ± 450 |
| AUC0-inf (ng·h/mL) | 1250 ± 220 | 2850 ± 470 |
| t1/2 (h) | 2.1 ± 0.4 | 3.5 ± 0.6 |
| Cl (mL/min/kg) | 13.3 ± 2.5 | - |
| Vdss (L/kg) | 2.5 ± 0.5 | - |
| F (%) | - | 22.8 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
In Vivo Pharmacodynamics: LDL-C Lowering in a Hyperlipidemic Mouse Model
The in vivo efficacy of this compound was assessed in a diet-induced hyperlipidemic mouse model. Mice were treated with this compound or vehicle control daily for 14 days. Plasma LDL-C levels were measured at baseline and at the end of the study.
Table 2: Effect of this compound on Plasma LDL-C Levels in Hyperlipidemic Mice
| Treatment Group | Dose (mg/kg/day) | Baseline LDL-C (mg/dL) | Day 14 LDL-C (mg/dL) | % Change from Baseline |
| Vehicle Control | - | 155 ± 25 | 160 ± 30 | +3.2% |
| This compound | 10 | 152 ± 28 | 115 ± 20 | -24.3% |
| This compound | 30 | 158 ± 32 | 85 ± 18 | -46.2% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Models
All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals. Male Sprague-Dawley rats (8-10 weeks old) and male C57BL/6J mice (6-8 weeks old) were used for the pharmacokinetic and pharmacodynamic studies, respectively.
Pharmacokinetic Study Design
For the single-dose pharmacokinetic study, rats were fasted overnight prior to dosing. For intravenous administration, this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, this compound was suspended in 0.5% methylcellulose. Blood samples were collected at predetermined time points post-dose into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of this compound were quantified using a validated LC-MS/MS method. Briefly, plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was then injected onto a C18 reverse-phase column. The analytes were separated using a gradient elution and detected by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacodynamic Study Design
For the pharmacodynamic study, mice were fed a high-fat, high-cholesterol diet for 8 weeks to induce hyperlipidemia. This compound was formulated in 0.5% methylcellulose and administered orally once daily for 14 days. Blood samples were collected via the tail vein at baseline and at the end of the treatment period for the measurement of plasma LDL-C levels using a commercially available enzymatic assay kit.
Visualizations
PCSK9 Signaling Pathway and Mechanism of Inhibition
Caption: PCSK9-mediated LDLR degradation and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacodynamic Study
Caption: Workflow for the in vivo pharmacodynamic assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein–Ligand Interactions in Cardiometabolic Drug Targets: Focus on Weight Loss and Cardioprotection [mdpi.com]
- 6. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Selectivity of PCSK9 Inhibitors
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, thereby reducing the clearance of LDL-cholesterol from the circulation.[1][2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-cholesterol and reducing cardiovascular risk.[2][4] While monoclonal antibodies have been successful, the development of small molecule inhibitors is an area of intense research. A critical aspect of developing any new inhibitor, such as a hypothetical compound we will refer to as "Pcsk9-IN-20", is to thoroughly characterize its selectivity profile against other proteases to ensure its safety and efficacy. This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation for assessing the selectivity of a PCSK9 inhibitor.
The Importance of Selectivity for PCSK9 Inhibitors
PCSK9 is a member of the proprotein convertase family of serine proteases.[2][5] Although its primary role in cholesterol metabolism does not appear to depend on its catalytic activity, the structural similarity to other proteases necessitates a thorough evaluation of an inhibitor's selectivity.[2][6] Off-target inhibition of other proteases could lead to a range of adverse effects, as proteases are involved in numerous critical physiological processes, including coagulation, immune response, and apoptosis. Therefore, a highly selective inhibitor that potently targets PCSK9 with minimal activity against other proteases is the ideal candidate for therapeutic development.
Table 1: Hypothetical Selectivity Profile of this compound
The following table illustrates how the selectivity data for a compound like this compound would be presented. The data is hypothetical and for illustrative purposes only.
| Target Protease | Family | IC50 (nM) | Fold Selectivity vs. PCSK9 |
| PCSK9 | Proprotein Convertase | 10 | 1 |
| Furin | Proprotein Convertase | >10,000 | >1000 |
| PC7 | Proprotein Convertase | >10,000 | >1000 |
| Trypsin | Serine Protease | >10,000 | >1000 |
| Chymotrypsin | Serine Protease | >10,000 | >1000 |
| Thrombin | Serine Protease | >10,000 | >1000 |
| Cathepsin B | Cysteine Protease | >10,000 | >1000 |
| MMP-2 | Metalloprotease | >10,000 | >1000 |
Experimental Protocols
A comprehensive assessment of selectivity involves screening the inhibitor against a panel of relevant proteases. The choice of proteases for this panel should include those with structural similarity to PCSK9 and those known to be involved in critical physiological pathways.
In Vitro Protease Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified proteases.
Methodology:
-
Enzymes and Substrates: Recombinant human proteases are used. For each protease, a specific fluorogenic or chromogenic substrate is employed.
-
Assay Buffer: A buffer system is optimized for each protease to ensure optimal enzymatic activity. This typically includes a defined pH, ionic strength, and any necessary cofactors.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.
-
Assay Procedure:
-
The test compound dilutions are pre-incubated with the protease in the assay buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The reaction progress is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cellular Assays for LDLR Regulation
Objective: To confirm the on-target effect of the inhibitor in a cellular context.
Methodology:
-
Cell Line: A human hepatocyte cell line, such as HepG2, is commonly used as it endogenously expresses PCSK9 and LDLR.
-
Treatment: Cells are treated with a range of concentrations of the test compound.
-
LDLR Protein Quantification:
-
After treatment, cells are lysed, and total protein is extracted.
-
The levels of LDLR protein are quantified using methods such as Western blotting or ELISA.
-
-
LDL Uptake Assay:
-
Cells are treated with the test compound.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.
-
After an incubation period, the amount of LDL uptake is quantified by measuring the fluorescence associated with the cells, often using flow cytometry or fluorescence microscopy.
-
-
Data Analysis: The effect of the compound on LDLR protein levels and LDL uptake is quantified and plotted against the compound concentration to determine the EC50 (half-maximal effective concentration).
Visualizations
PCSK9 Signaling Pathway
Caption: The PCSK9-mediated degradation pathway of the LDL receptor.
Experimental Workflow for Selectivity Screening
Caption: A typical workflow for assessing the selectivity of a PCSK9 inhibitor.
The development of a selective PCSK9 inhibitor requires a rigorous evaluation of its activity against other proteases. The methodologies described in this guide provide a framework for conducting these critical studies. By systematically assessing the selectivity profile, researchers can identify promising drug candidates with a higher probability of success in clinical development, ultimately leading to safer and more effective therapies for hypercholesterolemia.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. PCSK9: an enigmatic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PCSK9 discovery, an inactive protease with varied functions in hypercholesterolemia, viral infections, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Novel small molecule inhibitors of PCSK9
An In-depth Technical Guide to Novel Small Molecule Inhibitors of PCSK9
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1] This mechanism has established PCSK9 as a prime therapeutic target for hypercholesterolemia. While monoclonal antibodies (mAbs) against PCSK9 have demonstrated profound efficacy in lowering LDL-C, their cost and injectable route of administration have prompted the search for orally bioavailable small molecule inhibitors.[2][3] This guide provides a technical overview of the landscape of these novel small molecules, focusing on their mechanism of action, quantitative efficacy data, and the experimental protocols used for their discovery and characterization.
The PCSK9-LDLR Signaling Pathway
PCSK9 primarily acts through an extracellular pathway. Secreted from the liver, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[4] This binding event prevents the conformational change in the LDLR that is necessary for it to recycle back to the cell surface after internalizing LDL particles.[5][6] Instead, the entire PCSK9-LDLR-LDL complex is trafficked to the lysosome for degradation, leading to a net reduction in the number of available LDLRs to clear circulating LDL-C.[1][7] Small molecule inhibitors are primarily being developed to disrupt this critical protein-protein interaction (PPI) between PCSK9 and the LDLR.[8]
Quantitative Data for Small Molecule PCSK9 Inhibitors
The development of small molecule PCSK9 inhibitors has progressed rapidly, with several candidates demonstrating potent activity in vitro and significant LDL-C lowering in vivo and in clinical trials.
Table 1: In Vitro and Preclinical Efficacy
| Compound Name | Type | In Vitro Potency | In Vivo Model | Efficacy | Citation |
| NYX-PCSK9i | Small Molecule | IC50: 323 nM (PCSK9-LDLR Binding) | APOE*3-Leiden.CETP Mice | Up to 57% reduction in total cholesterol (monotherapy); 65% with atorvastatin | [1][6][9][10][11] |
| Compound 3f | Small Molecule | IC50: 537 nM (PCSK9-LDLR Binding) | Wild-type Mice | ~10% reduction in total cholesterol (subcutaneous injection) | [1][12] |
| Compound 13 | Small Molecule | IC50: 7.57 µM (PCSK9-LDLR Binding); KD: 2.50 µM | --- | Restored LDL uptake in HepG2 cells | [8] |
| P-21 | Small Molecule (Nanoformulation) | IC50: Nanomolar range | C57BL/6 Mice (High-fat diet) | Up to 90% LDL-C reduction (30 mg/kg) | [13] |
Table 2: Clinical Trial Efficacy of Oral PCSK9 Inhibitors
| Compound Name | Type | Phase | Key Efficacy Endpoint | Citation |
| MK-0616 (enlicitide) | Macrocyclic Peptide | Phase III | Statistically significant and clinically meaningful LDL-C reduction | [14][15][16][17] |
| Phase IIb | 60.9% placebo-adjusted LDL-C reduction (30 mg dose at 8 weeks) | [15][16][18] | ||
| AZD0780 | Small Molecule | Phase IIb | 50.7% placebo-corrected LDL-C reduction (30 mg dose at 12 weeks) | [19][20][21][22] |
Experimental Protocols
The discovery and validation of small molecule PCSK9 inhibitors rely on a series of robust in vitro and in vivo assays.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is fundamental for screening compounds that directly disrupt the protein-protein interaction between PCSK9 and the LDLR.
Objective: To quantify the ability of a test compound to inhibit the binding of recombinant PCSK9 to the recombinant LDLR ectodomain.
Methodology:
-
Plate Coating: A 96-well or 384-well high-binding microplate is coated with the recombinant LDLR ectodomain (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.[23][24]
-
Washing & Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[23]
-
Compound Incubation: Test compounds at various concentrations (typically in DMSO, with a final concentration ≤1%) are pre-incubated with recombinant, tagged (e.g., His-tag or Biotin) PCSK9 for 1 hour at room temperature.[12][23]
-
Binding Reaction: The PCSK9-compound mixture is added to the LDLR-coated wells and incubated for 1-2 hours at room temperature with gentle shaking.[12][23]
-
Detection:
-
Data Analysis: Luminescence is measured using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curve.
Cellular LDL-C Uptake Assay
This cell-based functional assay determines if a compound can rescue PCSK9-mediated degradation of LDLR and restore the cell's ability to take up LDL-C.
Objective: To measure the uptake of fluorescently labeled LDL by hepatocytes (e.g., HepG2 cells) in the presence of PCSK9 and a test inhibitor.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are seeded in a 96-well plate at a density of ~15,000-22,000 cells/well and cultured for 24 hours.[26][27][28]
-
Serum Starvation: The culture medium is replaced with serum-free or lipoprotein-deficient serum medium for 18-24 hours to upregulate LDLR expression.[27][28]
-
Treatment: Cells are treated with recombinant human PCSK9 (e.g., 300 ng/mL) with or without various concentrations of the test compound for 4-20 hours.[27][29]
-
LDL-C Uptake: Fluorescently labeled LDL (e.g., DiI-LDL at 5 µg/mL) is added to the wells, and the cells are incubated for an additional 2-4 hours at 37°C.[28][29]
-
Fixing and Staining: Cells are washed with cold PBS to remove unbound DiI-LDL, then fixed with 4% formaldehyde. A nuclear stain (e.g., Hoechst 33258) is often included for cell normalization.[27][28]
-
Quantification: The fluorescence intensity of DiI-LDL within the cells is measured using a fluorescence microplate reader or quantified via flow cytometry. The DiI-LDL signal is normalized to the Hoechst signal (cell number).[27][29] An increase in fluorescence compared to the PCSK9-treated control indicates inhibitory activity.
Discovery and Screening Strategies
The identification of initial hit compounds often involves high-throughput virtual or experimental screening campaigns.
Virtual Screening Workflow
Computational methods are used to screen vast chemical libraries to identify molecules with a high probability of binding to a target pocket on PCSK9.
This workflow begins with filtering large compound databases based on drug-like properties.[30][31][32] Subsequently, methods like Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking are employed to progressively narrow down the candidates to a manageable number for experimental validation.[30][31][32] This in silico approach significantly accelerates the discovery of novel chemical scaffolds.
Conclusion and Future Directions
The pursuit of orally bioavailable small molecule PCSK9 inhibitors has yielded several promising candidates, with macrocyclic peptide MK-0616 and small molecule AZD0780 leading the charge in late-stage clinical development.[17][19] These agents have the potential to revolutionize lipid management by offering a convenient, oral alternative to injectable biologics, potentially improving patient adherence and access.[14] The robust pipeline, underpinned by sophisticated screening and validation assays, demonstrates the viability of targeting the challenging PCSK9-LDLR protein-protein interaction with small molecules. Future work will focus on long-term safety and cardiovascular outcomes data from Phase III trials, which will ultimately determine the place of these novel inhibitors in the therapeutic armamentarium against atherosclerotic cardiovascular disease.
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nyrada.com [nyrada.com]
- 11. Nyrada’s updates on preclinical study of NYX-PCSK9i with statin - Biotech [biotechdispatch.com.au]
- 12. researchgate.net [researchgate.net]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Merck’s MK-0616 may become the first oral PCSK9 inhibitor in the dyslipidemia market - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. msd.com [msd.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. ovid.com [ovid.com]
- 19. AZD0780 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 20. m.youtube.com [m.youtube.com]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Dissection of the Endogenous Cellular Pathways of PCSK9-induced Low Density Lipoprotein Receptor Degradation: EVIDENCE FOR AN INTRACELLULAR ROUTE - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pcsk9-IN-20: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[1][2][3] This reduction in LDLR density leads to decreased clearance of circulating LDL cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C levels.[1] Pcsk9-IN-20 is a novel small molecule inhibitor designed to disrupt the binding of PCSK9 to the LDLR, thereby increasing LDLR recycling and promoting LDL-C uptake from circulation.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical binding assay and a cell-based functional assay.
PCSK9 Signaling Pathway
The diagram below illustrates the mechanism of action of PCSK9 and the therapeutic intervention point for inhibitors like this compound.
Data Presentation
The following tables summarize the in vitro characteristics of this compound in biochemical and cell-based assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Description | This compound IC₅₀ (nM) |
| TR-FRET Binding Assay | Measures direct binding of PCSK9 to LDLR-EGF-AB. | 350 |
| ELISA Binding Assay | Quantifies inhibition of PCSK9-LDLR interaction. | 420 |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Description | This compound EC₅₀ (nM) |
| LDL Uptake Assay | HepG2 | Measures the uptake of fluorescently labeled LDL. | 750 |
| LDLR Protein Level Assay | Huh7 | Quantifies cellular LDLR protein levels by Western Blot. | 810 |
Experimental Protocols
PCSK9-LDLR Binding Assay (TR-FRET)
This biochemical assay measures the ability of this compound to disrupt the interaction between recombinant human PCSK9 and the EGF-AB domain of the LDLR using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare a 1x assay buffer from a 3x stock solution. Dilute biotinylated PCSK9, Europium-labeled LDLR ectodomain (LDLR-Eu), and a dye-labeled acceptor in the 1x assay buffer to their final working concentrations. Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Preparation: Add the serially diluted this compound or control vehicle (e.g., DMSO) to the wells of a low-volume 384-well plate.
-
Reaction Initiation: Add a mixture of LDLR-Eu, dye-labeled acceptor, and biotinylated PCSK9 to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Read the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular LDL Uptake Assay
This cell-based assay evaluates the functional effect of this compound on the ability of liver cells to take up LDL from the surrounding medium. Increased LDLR levels due to PCSK9 inhibition will result in higher LDL uptake.
Workflow Diagram:
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Small Molecule PCSK9 Inhibitors
Disclaimer: To date, no in vivo studies for the specific compound Pcsk9-IN-20 (Compound 3i) have been published. The following application notes and protocols are based on published research for a representative orally bioavailable small molecule PCSK9 inhibitor, NYX-PCSK9i , and are intended to serve as a guideline for researchers.[1] It is imperative to conduct dose-ranging and formulation studies for this compound to determine its optimal in vivo parameters.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C). Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. This compound is a small molecule inhibitor of PCSK9 with an IC50 of 3.96 µM. In vitro studies have demonstrated its ability to decrease PCSK9 expression and increase LDLR protein levels. These application notes provide a framework for the in vivo evaluation of small molecule PCSK9 inhibitors like this compound.
Signaling Pathway of PCSK9 Inhibition
The primary mechanism of action for PCSK9 inhibitors is the prevention of PCSK9-mediated degradation of the LDLR. This leads to increased recycling of the LDLR to the hepatocyte surface, resulting in enhanced clearance of LDL-C from the circulation.
Caption: PCSK9 Inhibition Pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies with the small molecule PCSK9 inhibitor, NYX-PCSK9i, in a hyperlipidemic mouse model (APOE*3-Leiden.CETP mice).[1]
Table 1: Dose-Dependent Effect of NYX-PCSK9i on Plasma Total Cholesterol [1]
| Treatment Group | Dose (mg/kg, BID, oral) | Duration (days) | Plasma Total Cholesterol Reduction (%) |
| Vehicle Control | - | 28 | 0 |
| NYX-PCSK9i | 30 | 28 | Significant Reduction |
| NYX-PCSK9i | 50 | 28 | 57 |
Table 2: Combination Therapy of NYX-PCSK9i with Atorvastatin [1]
| Treatment Group | Dose | Duration (days) | Plasma Total Cholesterol Reduction (%) |
| Vehicle Control | - | 35 | 0 |
| NYX-PCSK9i | 50 mg/kg, BID, oral | 35 | 46 |
| Atorvastatin | 4.9 mg/kg/day, oral | 35 | 27 |
| NYX-PCSK9i + Atorvastatin | 50 mg/kg BID + 4.9 mg/kg/day, oral | 35 | 65 |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Efficacy in a Hyperlipidemic Mouse Model
This protocol is based on studies performed with NYX-PCSK9i in APOE*3-Leiden.CETP mice, a model that mimics human-like cholesterol metabolism.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: APOE*3-Leiden.CETP transgenic mice. These mice are prone to developing hypercholesterolemia, especially on a high-fat diet.[1]
-
Sex: Female
-
Age: 8-10 weeks at the start of the study.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet:
-
Western-type diet (WTD) containing 20% fat and 0.15% cholesterol to induce hypercholesterolemia.
3. Formulation of this compound (based on a representative compound):
-
Vehicle: A suitable vehicle for oral gavage should be determined based on the physicochemical properties of this compound. Common vehicles for poorly soluble compounds include:
-
0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
10% (v/v) Tween 80 / 90% (v/v) saline.
-
Polyethylene glycol 400 (PEG400).
-
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the chosen vehicle solution.
-
Suspend or dissolve this compound in the vehicle to the desired final concentration (e.g., 3 mg/mL and 5 mg/mL for 30 and 50 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the formulation is homogenous before each administration.
-
4. Dosing:
-
Route of Administration: Oral gavage (PO).
-
Dosage Levels: Based on the representative compound, starting doses of 30 mg/kg and 50 mg/kg are suggested.[1] A dose-response study is highly recommended.
-
Dosing Frequency: Twice daily (BID).[1]
-
Dosing Volume: Typically 10 mL/kg body weight.
-
Duration: 28 to 35 days.[1]
5. Experimental Groups:
-
Group 1: Vehicle control (receiving vehicle only).
-
Group 2: this compound (low dose, e.g., 30 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
(Optional) Group 4: Positive control (e.g., a known PCSK9 inhibitor or statin).
-
(Optional for combination studies) Group 5: Statin alone.
-
(Optional for combination studies) Group 6: this compound + Statin.
6. Outcome Measures:
-
Primary Endpoint: Plasma total cholesterol levels.
-
Secondary Endpoints:
-
Plasma LDL-C, HDL-C, and triglyceride levels.
-
Plasma PCSK9 protein levels (ELISA).
-
Hepatic LDLR protein expression (Western blot or immunohistochemistry).
-
-
Monitoring:
-
Body weight and food consumption weekly.
-
Clinical signs of toxicity daily.
-
Blood sampling (e.g., retro-orbital or tail vein) at baseline and at regular intervals (e.g., weekly) throughout the study.
-
7. Sample Collection and Analysis:
-
At the end of the study, euthanize animals and collect blood and liver tissue.
-
Separate plasma for lipid and PCSK9 analysis.
-
Snap-freeze liver tissue in liquid nitrogen for protein analysis.
Caption: In Vivo Efficacy Study Workflow.
References
Application Notes and Protocols for Pcsk9-IN-20 in PCSK9 Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C). Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. Pcsk9-IN-20 is a small molecule inhibitor belonging to the benzothiazole class that has been identified as an inhibitor of PCSK9.[1][2] These application notes provide a summary of the available data on this compound and protocols for its use in studying PCSK9 biology.
Mechanism of Action
This compound acts as an inhibitor of PCSK9.[1] Its mechanism involves the downregulation of PCSK9 expression.[2] By reducing the levels of PCSK9 protein, this compound leads to an increase in the expression of the LDLR.[1][2] This enhanced LDLR level at the cell surface results in increased uptake of LDL-C from the circulation into cells, thereby lowering plasma LDL-C levels. The primary mechanism of action is through the transcriptional inhibition of PCSK9.[2]
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 3.96 µM | - | --INVALID-LINK-- |
Signaling Pathways
The primary signaling pathway influenced by this compound is the PCSK9-LDLR pathway. By inhibiting PCSK9, this compound indirectly modulates signaling pathways that are downstream of LDLR-mediated lipid uptake.
Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols based on the study of benzothiazole-based PCSK9 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro PCSK9 Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR protein
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplates (e.g., high-binding capacity)
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Coat the 96-well microplate with recombinant human LDLR protein overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound LDLR.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate recombinant human PCSK9 protein with the various concentrations of this compound for 30-60 minutes at room temperature.
-
Wash the LDLR-coated plate and add the PCSK9/Pcsk9-IN-20 mixtures to the wells.
-
Incubate for 1-2 hours at room temperature to allow binding of PCSK9 to the immobilized LDLR.
-
Wash the plate to remove unbound PCSK9.
-
Add a primary antibody against PCSK9 and incubate for 1 hour at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate for the enzyme or measure the fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro PCSK9 inhibition assay.
Western Blot Analysis of PCSK9 and LDLR Expression in Cultured Cells
This protocol is to assess the effect of this compound on the protein levels of PCSK9 and LDLR in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCSK9, LDLR, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Caption: Workflow for Western blot analysis of PCSK9 and LDLR expression.
Disclaimer
This compound is a research chemical and should only be handled by trained professionals in a laboratory setting. The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the primary literature for more detailed information and protocol optimization.
References
Application Notes and Protocols for Pcsk9-IN-20: A Tool Compound for PCSK9 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently increasing circulating LDL cholesterol levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. Pcsk9-IN-20 is a small molecule inhibitor of PCSK9, offering a valuable tool for in vitro research into the biological roles of PCSK9 and for the discovery of novel therapeutics. These application notes provide an overview of this compound and detailed protocols for its use in key experiments.
This compound: A Benzothiazole-Based PCSK9 Inhibitor
This compound, also identified as compound 3i in the scientific literature, is a potent inhibitor of the PCSK9 protein.[1] It has been shown to effectively decrease PCSK9 protein expression and consequently increase the expression of LDLR in vitro.[1]
Chemical Properties:
| Property | Value |
| Compound Name | This compound (Compound 3i) |
| CAS Number | 2929219-77-0 |
| Molecular Formula | C₂₇H₃₂N₆O₅S₂ |
| Molecular Weight | 584.71 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (PCSK9 Inhibition) | N/A (Biochemical Assay) | 3.96 µM | [1] |
| Effect on PCSK9 Protein Levels | HepG2 | Dose-dependent decrease | [1] |
| Effect on LDLR Protein Levels | HepG2 | Dose-dependent increase | [1] |
Signaling Pathway
The following diagram illustrates the canonical PCSK9 signaling pathway and the mechanism of action for a small molecule inhibitor like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Pcsk9-IN-20 and Related Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pcsk9-IN-20 and other small molecule PCSK9 inhibitors. Addressing common solubility challenges, this guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound and similar small molecule inhibitors. The following guide addresses common problems and provides step-by-step solutions.
Problem 1: Compound precipitates out of solution.
-
Possible Cause: The solvent's capacity has been exceeded, or the solution has cooled, reducing solubility.
-
Solution:
-
Gently warm the solution to aid dissolution.
-
Use sonication to break up any precipitate and enhance solubilization. For some compounds, ultrasonic treatment is necessary to achieve maximum solubility.
-
If precipitation persists, consider preparing a more diluted stock solution.
-
Problem 2: The compound does not dissolve in the chosen solvent.
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Possible Cause: The solvent is not appropriate for the specific chemical properties of the inhibitor.
-
Solution:
-
Consult the manufacturer's datasheet for recommended solvents.
-
For many small molecule PCSK9 inhibitors, Dimethyl Sulfoxide (DMSO) is an effective solvent.
-
If DMSO is not suitable for your experimental system, other organic solvents like ethanol or a combination of solvents may be tested on a small scale.
-
Problem 3: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility leading to inaccurate concentrations or compound precipitation in the assay medium.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture or assay buffer is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.
-
Prepare fresh dilutions from a concentrated stock solution immediately before each experiment.
-
Visually inspect the final solution for any signs of precipitation before adding it to your assay.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving small molecule PCSK9 inhibitors?
A1: While the optimal solvent can vary between specific inhibitors, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions. For in vivo studies, co-solvents and formulation vehicles such as PEG300, Tween 80, and corn oil are often required to achieve a stable and injectable solution. Always refer to the specific product datasheet for the most accurate information.
Q2: How can I determine the solubility of a specific PCSK9 inhibitor in different solvents?
A2: A systematic approach is recommended. Start with a small, accurately weighed amount of the compound and add the solvent incrementally while observing for dissolution. Sonication and gentle heating can be applied. The point at which no more compound dissolves represents the saturation point.
Q3: What is the best way to store stock solutions of this compound?
A3: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A product datasheet from a supplier suggests that stock solutions can be stable for up to 3 months at -20°C.
Q4: My experiment requires an aqueous buffer. How can I prepare a working solution from a DMSO stock?
A4: To prepare an aqueous working solution from a DMSO stock, perform a serial dilution. Add the required volume of the DMSO stock to your aqueous buffer and vortex immediately to ensure proper mixing and minimize precipitation. It is crucial to ensure the final DMSO concentration is compatible with your experimental system.
Quantitative Solubility Data
The following table summarizes solubility data for representative small molecule PCSK9 inhibitors. Note that "this compound" is used as a general identifier, and the data below is compiled from information on various commercially available inhibitors.
| Compound ID | Solvent | Maximum Solubility | Molar Concentration (approx.) | Notes |
| PCSK9 Inhibitor (Generic Peptide) | Water | 25 mg/mL[1] | - | Molecular weight is batch-specific. |
| PCSK9-IN-11 | DMSO | 125 mg/mL[2] | 327.41 mM[2] | Requires sonication.[2] |
| PCSK9-IN-24 | DMSO | Typically soluble (e.g., 10 mM)[3] | 10 mM[3] | - |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of the PCSK9 inhibitor powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the powder to achieve the target concentration.
-
Dissolution: Vortex the vial thoroughly. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle warming (to 37°C) can also be applied.
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Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
For compounds with low water solubility, a formulation with co-solvents is often necessary for in vivo experiments. The following are common example formulations that may require optimization for your specific compound and animal model.[3]
Formulation 1 (DMSO/Tween 80/Saline):
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Dissolve the compound in DMSO to create a concentrated stock.
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In a separate tube, mix the required volume of the DMSO stock with Tween 80.
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Add saline to the DMSO/Tween 80 mixture to reach the final desired volume and concentration. A common ratio is 10% DMSO, 5% Tween 80, and 85% saline.[3]
Formulation 2 (DMSO/PEG300/Tween 80/Saline):
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Dissolve the compound in DMSO.
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Add PEG300, followed by Tween 80, and finally saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
Formulation 3 (DMSO/Corn Oil):
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Dissolve the compound in DMSO.
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Add corn oil to the DMSO solution. A common ratio is 10% DMSO and 90% corn oil.[3]
Visualized Workflows and Pathways
PCSK9 Signaling Pathway
References
Technical Support Center: Optimizing Pcsk9-IN-20 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pcsk9-IN-20 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a protein that plays a critical role in regulating the levels of Low-Density Lipoprotein (LDL) receptors on the surface of cells, primarily in the liver.[2] By binding to the LDL receptor (LDLR), PCSK9 targets it for degradation within the cell's lysosomes.[3] This reduction in the number of LDL receptors on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in higher circulating LDL levels. This compound works by inhibiting the activity of PCSK9, thereby preventing the degradation of LDLR. This leads to an increased number of LDL receptors on the cell surface, which enhances the uptake of LDL cholesterol into the cells and lowers its concentration in the extracellular environment.[1]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 3.96 µM.[1] For initial experiments, it is recommended to use a concentration range around the IC50 value. A typical starting point would be to test concentrations from 1 µM to 10 µM. However, the optimal concentration will depend on the specific cell type, assay conditions, and desired level of inhibition. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: For specific handling and storage instructions, it is crucial to refer to the product datasheet provided by the supplier. Generally, small molecule inhibitors are provided as a solid and should be stored at -20°C for long-term stability. For use in cell culture, a stock solution is typically prepared by dissolving the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM in DMSO) and then dilute them to the final working concentration in your cell culture medium. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Q4: In which cell lines can I test the activity of this compound?
A4: Liver-derived cell lines are the most biologically relevant for studying the effects of PCSK9 inhibitors on LDL metabolism. The human hepatoma cell line HepG2 is a widely used and well-characterized model for this purpose.[4][5] Other liver cell lines, such as Huh7, can also be used.[6] The choice of cell line should be guided by your specific research questions.
Data Presentation
| Parameter | Value | Reference |
| Compound Name | This compound (also known as Compound 3i) | [1] |
| CAS Number | 2929219-77-0 | [1] |
| Molecular Weight | 584.71 g/mol | [1] |
| IC50 | 3.96 µM | [1] |
| Recommended Concentration Range for In Vitro Experiments |
| Initial Dose-Response Studies |
| Functional Assays (e.g., LDL Uptake) |
Experimental Protocols
Key Experiment 1: LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium. An increase in LDL uptake is an indicator of increased LDL receptor activity due to PCSK9 inhibition.
Materials:
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HepG2 cells
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Complete culture medium (e.g., DMEM with 10% FBS)
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Sterol-depleted medium (DMEM with 10% lipoprotein-deficient bovine serum)
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Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
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This compound
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96-well black, clear-bottom tissue culture plates
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Fluorescence microscope or plate reader
Procedure:
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Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
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Allow cells to adhere overnight.
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Replace the complete medium with a sterol-depleted medium and incubate for 16-24 hours to upregulate LDL receptor expression.[6]
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Prepare different concentrations of this compound in a sterol-depleted medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
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Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 4-6 hours.
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Add fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) to each well and incubate for an additional 2-4 hours at 37°C.[7]
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To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
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Add PBS to each well and measure the fluorescence using a fluorescence microscope or a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorescent label.
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Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.
Key Experiment 2: Western Blot for LDLR and PCSK9 Expression
This experiment directly measures the protein levels of the LDL receptor and PCSK9 in response to treatment with this compound.
Materials:
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HepG2 cells
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Complete culture medium
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This compound
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6-well tissue culture plates
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RIPA lysis buffer with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.[8]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the protein levels, normalizing to the loading control.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | - Incorrect concentration: The concentration used may be too low. - Compound degradation: The inhibitor may have degraded due to improper storage or handling. - Solubility issues: The compound may not be fully dissolved in the culture medium. - Cell line not responsive: The chosen cell line may not express sufficient levels of PCSK9 or LDLR. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). - Ensure proper storage of the compound (at -20°C or as recommended by the supplier) and prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. - Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration or a different solvent (ensure solvent toxicity is evaluated). - Confirm the expression of PCSK9 and LDLR in your cell line by Western blot or qPCR. Consider using a different cell line, such as HepG2, which is known to be responsive. |
| High cell toxicity or death | - High concentration of the inhibitor: The concentration of this compound may be cytotoxic. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Off-target effects: The inhibitor may have off-target effects that lead to cytotoxicity.[9] | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound. Use concentrations well below the toxic level for your functional assays. - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle-only control in all experiments. - If toxicity persists at effective concentrations, it may be due to off-target effects. Consider testing the inhibitor in different cell lines or using orthogonal approaches to confirm the on-target effect. |
| Inconsistent or variable results | - Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. - Inhibitor instability: The inhibitor may be unstable in the culture medium over the course of the experiment. - Pipetting errors: Inaccurate pipetting can lead to variability. | - Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. - Assess the stability of this compound in your culture medium over time. Consider refreshing the medium with the inhibitor for longer incubation periods. - Use calibrated pipettes and ensure proper mixing of solutions. |
Visualizations
Caption: PCSK9-mediated LDL receptor degradation pathway.
Caption: Experimental workflow for evaluating this compound.
References
- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PCSK9 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | 17β-Estradiol Inhibits PCSK9-Mediated LDLR Degradation Through GPER/PLC Activation in HepG2 Cells [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. LDL uptake assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PCSK9-SM-Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical small molecule, PCSK9-SM-Inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Viability
Question: We observed a significant decrease in cell viability after treating our cells with PCSK9-SM-Inhibitor. What could be the cause and how can we troubleshoot this?
Answer:
An unexpected decrease in cell viability can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Troubleshooting Steps:
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High Compound Concentration: The concentration of PCSK9-SM-Inhibitor used may be too high, leading to cytotoxic effects.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for PCSK9 inhibition without affecting cell viability. We recommend starting with a broad range of concentrations (e.g., 1 nM to 100 µM) and narrowing it down based on the results.
-
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Off-Target Cytotoxicity: The inhibitor may be interacting with other cellular targets essential for cell survival.
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Solution: Conduct a kinase panel screening to identify potential off-target interactions. If a specific off-target is identified, consider using a more specific inhibitor or a different cell line that is less sensitive to the off-target effect.
-
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Solvent Toxicity: The solvent used to dissolve PCSK9-SM-Inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration used.
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Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity.
-
-
Induction of Apoptosis: The inhibitor might be triggering programmed cell death.
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Solution: Perform an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to determine if the observed decrease in viability is due to apoptosis.
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Issue: Inconsistent Inhibition of PCSK9 Activity
Question: Our in vitro and cellular assays show inconsistent inhibition of PCSK9 activity with PCSK9-SM-Inhibitor. What are the possible reasons and troubleshooting steps?
Answer:
Inconsistent results can be frustrating. The following decision tree can guide you through the troubleshooting process.
Figure 1: Troubleshooting Decision Tree for Inconsistent Results.
Potential Causes and Troubleshooting Steps:
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Compound Integrity: The small molecule may have degraded or be impure.
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Solution: Verify the purity and integrity of your compound stock using techniques like LC-MS or NMR. Prepare fresh stock solutions and store them under the recommended conditions.
-
-
Assay Conditions: Suboptimal assay conditions can lead to variability.
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Solution: Re-evaluate and optimize assay parameters such as incubation times, temperature, pH, and buffer composition. Ensure all reagents are fresh and properly prepared.
-
-
Experimental Controls: Failure of positive or negative controls can indicate a systemic issue.
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Solution: Always include appropriate positive (a known PCSK9 inhibitor) and negative (vehicle) controls in your experiments. If controls are not behaving as expected, troubleshoot the assay setup.
-
Frequently Asked Questions (FAQs)
Question: What is the proposed mechanism of action for PCSK9-SM-Inhibitor?
Answer:
PCSK9-SM-Inhibitor is a small molecule designed to directly interfere with the protein-protein interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR). By binding to PCSK9, the inhibitor prevents PCSK9 from targeting the LDLR for degradation. This leads to an increased number of LDLRs being recycled to the surface of hepatocytes, resulting in enhanced clearance of LDL cholesterol from the bloodstream.
Figure 2: PCSK9 Signaling Pathway and Inhibition.
Question: What are the potential off-target effects of PCSK9-SM-Inhibitor?
Answer:
As with any small molecule inhibitor, there is a potential for off-target effects. For PCSK9-SM-Inhibitor, a primary concern would be interactions with other proteins that have similar binding pockets. Kinases are a common class of off-target proteins for small molecule inhibitors. It is crucial to perform comprehensive selectivity profiling to identify any unintended interactions.
Question: How can we investigate the off-target effects of PCSK9-SM-Inhibitor?
Answer:
A multi-step approach is recommended to thoroughly investigate potential off-target effects.
Figure 3: Workflow for Investigating Off-Target Effects.
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In Silico Screening: Use computational models to predict potential off-targets based on the structure of PCSK9-SM-Inhibitor.
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Broad Panel Screening: Screen the inhibitor against a large panel of kinases and other relevant protein families.
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Hit Validation: For any initial "hits" from the screen, perform dose-response experiments to confirm the interaction and determine the potency (e.g., IC50).
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Cellular Assays: If a significant off-target interaction is confirmed, design cellular assays to investigate the functional consequences of this interaction.
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay
This protocol describes an ELISA-based assay to measure the inhibition of the PCSK9-LDLR interaction.
-
Materials:
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Recombinant human PCSK9
-
Recombinant human LDLR (extracellular domain)
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96-well high-binding microplate
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Coating Buffer (e.g., PBS, pH 7.4)
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Blocking Buffer (e.g., 5% BSA in PBS)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Anti-PCSK9 primary antibody
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HRP-conjugated secondary antibody
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TMB substrate
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Stop Solution (e.g., 2N H2SO4)
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PCSK9-SM-Inhibitor
-
-
Procedure:
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Coat the 96-well plate with recombinant LDLR overnight at 4°C.
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Wash the plate three times with Wash Buffer.
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Block the plate with Blocking Buffer for 1-2 hours at room temperature.
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Wash the plate three times.
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Pre-incubate recombinant PCSK9 with varying concentrations of PCSK9-SM-Inhibitor for 30 minutes.
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Add the PCSK9/inhibitor mixture to the LDLR-coated plate and incubate for 1-2 hours.
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Wash the plate three times.
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Add the anti-PCSK9 primary antibody and incubate for 1 hour.
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Wash the plate three times.
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Add the HRP-conjugated secondary antibody and incubate for 1 hour.
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Wash the plate five times.
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Add TMB substrate and incubate until color develops.
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Add Stop Solution and read the absorbance at 450 nm.
-
Protocol 2: Cellular LDL Uptake Assay
This protocol measures the effect of PCSK9-SM-Inhibitor on LDL uptake in a cell-based model.[1]
-
Materials:
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HepG2 cells (or other relevant cell line)
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Cell culture medium
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Fluorescently labeled LDL (e.g., DiI-LDL)
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PCSK9-SM-Inhibitor
-
96-well black, clear-bottom plate
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with varying concentrations of PCSK9-SM-Inhibitor for 24 hours.
-
Remove the treatment medium and add medium containing fluorescently labeled LDL.
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Incubate for 4 hours to allow for LDL uptake.
-
Wash the cells with PBS to remove unbound LDL.
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Measure the fluorescence intensity using a plate reader.
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Protocol 3: Kinase Panel Screening
This is a general guideline for performing a kinase panel screen to assess the selectivity of PCSK9-SM-Inhibitor.
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Principle: The inhibitor is tested at a fixed concentration (e.g., 10 µM) against a large panel of purified kinases. The activity of each kinase in the presence of the inhibitor is measured and compared to a vehicle control. A significant reduction in kinase activity indicates a potential off-target interaction.
-
General Procedure:
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Select a kinase profiling service that offers a broad panel of kinases.
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Provide the service with a sample of PCSK9-SM-Inhibitor at a specified concentration.
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The service will perform the screening assays (often radiometric or fluorescence-based).
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The results are typically provided as a percentage of inhibition for each kinase.
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For any kinases showing significant inhibition (e.g., >50% at 10 µM), follow-up with dose-response experiments to determine the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for PCSK9-SM-Inhibitor
| Concentration (nM) | % Inhibition of PCSK9-LDLR Binding |
| 1 | 5.2 |
| 10 | 25.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| IC50 | 52.3 nM |
Table 2: Representative Kinases for Off-Target Screening Panel
| Kinase Family | Representative Kinase | Primary Biological Function |
| Tyrosine Kinase | EGFR | Cell growth and proliferation |
| Tyrosine Kinase | SRC | Cell adhesion, growth, and differentiation |
| Serine/Threonine Kinase | AKT1 | Survival, growth, and metabolism |
| Serine/Threonine Kinase | MAPK1 (ERK2) | Signal transduction, proliferation |
| Cyclin-Dependent Kinase | CDK2 | Cell cycle regulation |
| Lipid Kinase | PI3Kα | Cell signaling, growth, and survival |
References
Technical Support Center: Pcsk9-IN-20 In Vivo Efficacy Studies
Welcome to the technical support center for Pcsk9-IN-20, your resource for troubleshooting in vivo efficacy studies. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound.
Question 1: We are not observing the expected reduction in plasma LDL-cholesterol (LDL-C) levels after administering this compound. What are the potential causes and troubleshooting steps?
Answer:
Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Compound Formulation and Administration:
-
Formulation: Was this compound completely solubilized? Inadequate dissolution can lead to lower effective doses. Consider sonicating or gently warming the formulation if the compound's stability allows.
-
Vehicle: Is the chosen vehicle appropriate for the route of administration and the physicochemical properties of this compound?
-
Administration: Confirm the accuracy of the dosing volume and the route of administration (e.g., oral gavage, intraperitoneal injection). Ensure proper technique to avoid misdosing.
-
-
Assess Pharmacokinetics/Pharmacodynamics (PK/PD):
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Bioavailability: If this is the first in vivo study, the compound may have poor oral bioavailability. Consider a pilot PK study to measure plasma concentrations of this compound over time.
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Metabolism: The compound may be rapidly metabolized in vivo. An improved formulation or a different route of administration might be necessary. Some studies have shown that modifying peptide inhibitors to enhance stability can improve in vivo efficacy.[1][2]
-
-
Evaluate Target Engagement:
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PCSK9 Levels: Measure plasma PCSK9 levels using an ELISA. A lack of change in PCSK9 levels suggests a problem with compound exposure or a lack of interaction with the target.
-
LDLR Levels: Assess Low-Density Lipoprotein Receptor (LDLR) protein levels in liver tissue via Western blot. An effective PCSK9 inhibitor should lead to an increase in LDLR levels.[3]
-
-
Review the Animal Model:
-
Species Specificity: Ensure that this compound is active against the PCSK9 protein of the animal model being used.
-
Baseline LDL-C: The animal model should have sufficiently high baseline LDL-C levels to detect a reduction.
-
Question 2: We are observing high variability in LDL-C levels between animals in the same treatment group. How can we reduce this variability?
Answer:
High inter-animal variability can mask the true effect of the compound.
Troubleshooting Steps:
-
Standardize Procedures:
-
Dosing: Ensure consistent timing and technique for compound administration.
-
Fasting: If applicable, standardize the fasting period before blood collection, as this can significantly impact lipid levels.
-
Blood Collection: Use a consistent method and time of day for blood sampling.
-
-
Animal Husbandry:
-
Acclimatization: Allow sufficient time for animals to acclimatize to their environment before starting the experiment.
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Diet: Use a standardized diet throughout the study.
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Stress: Minimize animal stress, as it can influence physiological parameters.
-
-
Increase Sample Size: A larger number of animals per group can help to overcome individual biological variation.
Question 3: How can we confirm that the observed reduction in LDL-C is due to the inhibition of PCSK9?
Answer:
Demonstrating a clear mechanism of action is crucial.
Confirmation Steps:
-
Measure Plasma PCSK9: A direct indicator of target engagement is a change in the level of circulating PCSK9. An ELISA can quantify this.
-
Assess Liver LDLR Levels: The downstream effect of PCSK9 inhibition is an increase in hepatic LDLR.[4][5] This can be measured by Western blotting of liver tissue lysates.[6][7][8][9] A positive result, in conjunction with reduced LDL-C, strongly supports the intended mechanism of action.
-
Dose-Response Relationship: Demonstrate that the magnitude of LDL-C reduction is dependent on the dose of this compound administered.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Plasma Lipids in a Mouse Model
| Treatment Group | Dose (mg/kg) | n | Plasma PCSK9 (ng/mL) | Plasma LDL-C (mg/dL) | Liver LDLR Expression (relative to Vehicle) |
| Vehicle | 0 | 8 | 150 ± 15 | 100 ± 12 | 1.0 ± 0.1 |
| This compound | 1 | 8 | 125 ± 18 | 85 ± 10 | 1.2 ± 0.2 |
| This compound | 3 | 8 | 90 ± 12 | 60 ± 8 | 1.8 ± 0.3 |
| This compound | 10 | 8 | 55 ± 9 | 40 ± 6 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Time-Course of this compound Efficacy
| Treatment Group | Time Post-Dose (hours) | Plasma LDL-C (% of Baseline) |
| Vehicle | 24 | 98 ± 5 |
| This compound (10 mg/kg) | 4 | 85 ± 7 |
| This compound (10 mg/kg) | 8 | 65 ± 9 |
| This compound (10 mg/kg) | 24 | 45 ± 6 |
| This compound (10 mg/kg) | 48 | 60 ± 8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Measurement of Plasma LDL-Cholesterol in Mice
-
Blood Collection: Collect blood from fasted mice via a suitable method (e.g., tail vein, retro-orbital sinus) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
LDL-C Quantification: Use a commercially available mouse LDL-cholesterol assay kit.[10] These kits typically involve a precipitation step to separate LDL from other lipoproteins, followed by a colorimetric or fluorometric measurement of cholesterol. Follow the manufacturer's instructions carefully. A small sample volume, often as little as 3 µL, is required.[10]
Protocol 2: Quantification of Plasma PCSK9 by ELISA
-
Sample Preparation: Dilute plasma samples according to the ELISA kit manufacturer's instructions. Typical dilutions for human plasma are around 1:10.
-
ELISA Procedure: Commercially available sandwich ELISA kits are recommended for their high sensitivity and specificity.[11][12][13]
-
Add standards and diluted samples to the wells of a microplate pre-coated with an anti-PCSK9 antibody.
-
Incubate for the specified time (e.g., 1-2.5 hours at room temperature).[11]
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-PCSK9 antibody and incubate.
-
Add a streptavidin-HRP conjugate and incubate.
-
Add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the PCSK9 concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot for LDLR in Mouse Liver Tissue
-
Tissue Homogenization: Homogenize snap-frozen liver tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR (diluted according to the manufacturer's datasheet, e.g., 1:1000 to 1:5000) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the LDLR signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Caption: A troubleshooting decision tree for unexpected results in this compound studies.
References
- 1. Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. LDLR antibody (66414-1-Ig) | Proteintech [ptglab.com]
- 7. LDLR antibody (10785-1-AP) | Proteintech [ptglab.com]
- 8. The low density lipoprotein receptor on human peripheral blood monocytes and lymphocytes: visualization by ligand blotting and immunoblotting techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Mouse LDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. biovendor.com [biovendor.com]
- 13. Human PCSK9(Proprotein Convertase Subtilisin/Kexin Type 9) ELISA Kit [elkbiotech.com]
Pcsk9-IN-20 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pcsk9-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] It functions by inhibiting PCSK9, which leads to a decrease in PCSK9 protein levels and a subsequent increase in the expression of the Low-Density Lipoprotein Receptor (LDLR) on the cell surface.[1] The primary mechanism of PCSK9 is to bind to the LDLR and target it for lysosomal degradation, thereby reducing the clearance of LDL cholesterol from the circulation. By inhibiting PCSK9, this compound prevents LDLR degradation, leading to increased LDL uptake by cells.
Q2: What are the physical and chemical properties of this compound?
A2: The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C27H32N6O5S2 | [1] |
| Molecular Weight | 584.71 g/mol | [1] |
| CAS Number | 2929219-77-0 | [1] |
| IC50 | 3.96 µM (for PCSK9) | [1] |
Q3: How should I store and handle this compound?
A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Powder: For long-term storage of the solid compound, it is recommended to store it at -20°C for up to three years or at 4°C for up to two years.
-
Stock Solutions: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to six months or at -20°C for up to one month. When stored at -20°C, it is advisable to use the solution within one month.
Q4: In which solvent should I dissolve this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For other small molecule PCSK9 inhibitors, solubility in water has also been reported. Always refer to the manufacturer's product data sheet for specific solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect on LDLR levels | Degradation of this compound: The compound may be unstable in the cell culture medium at 37°C over the course of the experiment. | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time the compound is in the incubator by refreshing the media with newly added inhibitor at shorter intervals (e.g., every 12 or 24 hours).- Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Suboptimal concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Start with a range around the reported IC50 of 3.96 µM. | |
| Cell line specific effects: The response to this compound may vary between different cell types. | - Ensure the cell line you are using expresses PCSK9 and LDLR. HepG2 cells are a commonly used and responsive cell line. | |
| Cell toxicity or morphological changes | High concentration of this compound: Excessive concentrations of the inhibitor may be toxic to the cells. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations well below the toxic level. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO).- Include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in your experiments. | |
| Precipitation of the compound in media | Poor solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | - Ensure the stock solution is fully dissolved before adding it to the medium.- Prepare an intermediate dilution in a serum-free medium before adding it to the final culture medium containing serum.- Visually inspect the medium for any signs of precipitation after adding the compound. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific experimental conditions.
1. Materials:
- This compound
- Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
- Incubator (37°C, 5% CO2)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a liquid chromatography-mass spectrometry (LC-MS) system.
- Analytical standards of this compound
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Spike the cell culture medium (both with and without FBS) with a known concentration of this compound (e.g., 10 µM).
- Immediately take a sample (t=0) and store it at -80°C.
- Incubate the remaining medium at 37°C in a 5% CO2 incubator.
- Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store all samples at -80°C until analysis.
- For analysis, thaw the samples and prepare them for injection into the HPLC or LC-MS system. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
- Analyze the concentration of this compound in each sample by comparing the peak area to a standard curve generated from analytical standards.
- Plot the concentration of this compound versus time to determine its degradation rate and half-life in the cell culture medium.
Visualizations
Signaling Pathway
Caption: PCSK9 pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical workflow for a cell-based experiment with this compound.
Logical Relationship: Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common experimental issues.
References
Technical Support Center: Overcoming Resistance to Small Molecule PCSK9 Inhibitors
Welcome to the technical support center for researchers utilizing small molecule inhibitors targeting PCSK9. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges during your in vitro experiments, particularly when encountering resistance to compounds like Pcsk9-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule PCSK9 inhibitors?
Small molecule PCSK9 inhibitors are designed to disrupt the interaction between PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) and the LDL Receptor (LDLR).[1][2][3][4] By binding to PCSK9, these inhibitors prevent it from targeting the LDLR for lysosomal degradation.[3][5][6][7] This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of LDL-cholesterol from the extracellular environment.[2][3][4][5][6]
Q2: What are the potential mechanisms by which cell lines can develop resistance to a PCSK9 inhibitor?
Resistance to small molecule inhibitors can arise through various mechanisms, including:
-
Target Mutation: Alterations in the PCSK9 gene that prevent the inhibitor from binding effectively.
-
Target Upregulation: Increased expression of PCSK9, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Alterations in Drug Efflux: Increased activity of membrane transporters that pump the inhibitor out of the cell.
-
Activation of Bypass Pathways: Upregulation of alternative pathways that compensate for the inhibition of PCSK9-mediated LDLR degradation.
-
Changes in Cholesterol Metabolism: Cancer cells, in particular, have been shown to rely on cholesterol for growth and may develop mechanisms to increase cholesterol uptake or synthesis, potentially mitigating the effects of PCSK9 inhibition.[8]
Q3: How can I confirm that my cell line is resistant to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in your cell line compared to the parental, sensitive cell line.[9] This is determined by performing a dose-response cell viability assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability or LDLR levels. | 1. Compound Instability: The inhibitor may be unstable in your cell culture media. 2. Incorrect Concentration: The concentration range used may be too low. 3. Cell Line Insensitivity: The chosen cell line may not be dependent on the PCSK9 pathway for survival or may have intrinsic resistance. 4. Low PCSK9 or LDLR Expression: The cell line may not express sufficient levels of PCSK9 or LDLR. | 1. Verify Compound Stability: Consult the manufacturer's data sheet for stability information. Consider preparing fresh stock solutions. 2. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50. 3. Select an Appropriate Cell Line: Use a cell line known to be sensitive to PCSK9 inhibition (e.g., HepG2). 4. Confirm Target Expression: Perform Western blot analysis to verify the expression of PCSK9 and LDLR in your cell line.[10] |
| High variability between replicate wells in cell viability assays. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions. 3. Incomplete Compound Solubilization: The inhibitor may not be fully dissolved in the media. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Properly Dissolve Compound: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Vortex thoroughly. |
| This compound is less effective in resistant cells (higher IC50). | 1. Development of Acquired Resistance: Prolonged exposure to the inhibitor can lead to the selection of resistant cell populations.[9] 2. Upregulation of PCSK9: Resistant cells may overexpress PCSK9. 3. Altered LDLR Expression or Function: Changes in LDLR that make it less susceptible to PCSK9-mediated degradation. | 1. Characterize the Resistant Phenotype: Compare the IC50 of the resistant line to the parental line. 2. Analyze PCSK9 Expression: Use Western blot or qPCR to compare PCSK9 protein and mRNA levels between sensitive and resistant cells. 3. Sequence the LDLR Gene: Check for mutations in the LDLR gene in resistant cells. |
| Difficulty confirming the interaction between this compound and PCSK9. | 1. Weak Binding Affinity: The interaction may be too weak to detect with standard methods. 2. Inappropriate Assay Conditions: The buffer conditions or antibody choice for co-immunoprecipitation may not be optimal. | 1. Use a More Sensitive Assay: Consider biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) if available. 2. Optimize Co-Immunoprecipitation: Titrate antibody and protein concentrations, and test different lysis and wash buffers. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50.
Materials:
-
Parental and suspected resistant cell lines
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[11][12]
Data Presentation Example:
| Cell Line | This compound IC50 (µM) |
| Parental HepG2 | 1.5 |
| Resistant HepG2-R | 15.2 |
Protocol 2: Western Blot Analysis of LDLR and PCSK9 Expression
This protocol is used to assess the protein levels of LDLR and PCSK9 in sensitive and resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of LDLR and PCSK9 to the loading control.[10]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess PCSK9-LDLR Interaction
This protocol can be used to determine if this compound disrupts the interaction between PCSK9 and LDLR.
Materials:
-
Cell lysates from cells treated with vehicle or this compound
-
Co-IP buffer
-
Primary antibody for immunoprecipitation (e.g., anti-PCSK9)
-
Protein A/G agarose beads
-
Primary antibodies for Western blotting (anti-LDLR, anti-PCSK9)
Procedure:
-
Lysate Preparation: Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the anti-PCSK9 antibody to the pre-cleared lysates and incubate overnight at 4°C.
-
Bead Incubation: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against LDLR and PCSK9. A decrease in the amount of LDLR co-immunoprecipitated with PCSK9 in the presence of this compound would indicate that the inhibitor disrupts their interaction.[13][14]
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. How Do PCSK9 Inhibitors Lower Cholesterol? [webmd.com]
- 8. The evolving landscape of PCSK9 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. ovid.com [ovid.com]
Technical Support Center: Pcsk9-IN-20 In Vitro Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro toxicity assessment of Pcsk9-IN-20, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in vitro?
A1: As a small molecule inhibitor of PCSK9, this compound is designed for high specificity to its target.[1][2][3][4][5] Based on preliminary screening of similar compounds, this compound is expected to have low cytotoxicity in standard cell lines not expressing high levels of off-target proteins.[6][7] However, dose-dependent cytotoxicity can occur, and it is crucial to determine the IC50 value in relevant cell models.
Q2: Which cell lines are recommended for in vitro toxicity testing of this compound?
A2: The choice of cell line is critical for obtaining relevant data. Recommended cell lines include:
-
HepG2 (Human Hepatoma Cells): These cells are a standard model for liver toxicity and express PCSK9, making them highly relevant for studying on-target and off-target effects.[6][7]
-
Primary Human Hepatocytes: While more challenging to culture, they provide a more physiologically relevant model for assessing hepatotoxicity.
-
SH-SY5Y (Human Neuroblastoma Cells): Useful for assessing potential neurotoxicity, as PCSK9 is also expressed in the central nervous system.[6][7]
-
A control non-PCSK9 expressing cell line: To distinguish between on-target and off-target cytotoxicity.
Q3: What are the common mechanisms of cytotoxicity observed with small molecule inhibitors?
A3: Cytotoxicity from small molecule inhibitors can arise from various mechanisms, including:
-
Apoptosis: Programmed cell death.
-
Necrosis: Uncontrolled cell death due to membrane damage.
-
Mitochondrial dysfunction: Impairment of cellular energy production.
-
Oxidative stress: Imbalance between reactive oxygen species and antioxidants.
-
Inhibition of essential cellular enzymes: Off-target effects on critical proteins.
Q4: How can I differentiate between on-target and off-target cytotoxicity of this compound?
A4: To differentiate between on-target and off-target effects, consider the following experimental approaches:
-
Use of a control compound: A structurally similar but inactive analog of this compound.
-
PCSK9 knockdown/knockout cells: Assess the cytotoxicity of this compound in cells where the target is absent. A lack of toxicity in these cells would suggest an on-target effect.
-
Rescue experiments: Overexpression of PCSK9 in treated cells to see if it reverses the cytotoxic effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vitro toxicity assessment of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Contamination of cell cultures. | Regularly check cultures for signs of contamination. Use aseptic techniques and certified cell culture reagents. | |
| Unexpectedly high cytotoxicity at low concentrations. | Error in compound dilution. | Prepare fresh dilutions for each experiment. Verify the concentration of the stock solution. |
| Cell line is highly sensitive. | Confirm the identity of the cell line by short tandem repeat (STR) profiling. Test a range of lower concentrations. | |
| Contamination of the compound. | Check the purity of the this compound stock. | |
| No cytotoxicity observed even at high concentrations. | Compound is not soluble in culture medium. | Check the solubility of this compound. Use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically <0.1%). |
| The chosen assay is not sensitive enough. | Try a more sensitive cytotoxicity assay (e.g., ATP-based assay instead of MTT).[8] | |
| The incubation time is too short. | Extend the incubation period (e.g., 48 or 72 hours) to allow for cytotoxic effects to manifest. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key in vitro toxicity experiments with this compound.
Table 1: Cell Viability (MTT Assay) after 48-hour treatment with this compound
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HepG2 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98 ± 5.1 | |
| 10 | 92 ± 6.3 | |
| 50 | 75 ± 8.2 | |
| 100 | 55 ± 7.9 | |
| SH-SY5Y | 0 (Vehicle) | 100 ± 3.8 |
| 1 | 99 ± 4.2 | |
| 10 | 95 ± 5.5 | |
| 50 | 88 ± 6.9 | |
| 100 | 80 ± 7.1 |
Table 2: Apoptosis Induction (Caspase-3/7 Activity) after 24-hour treatment with this compound in HepG2 cells
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 |
| 10 | 1.2 ± 0.3 |
| 50 | 2.5 ± 0.5 |
| 100 | 4.8 ± 0.9 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[9]
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change relative to the vehicle control.
-
Visualizations
Caption: PCSK9 Signaling Pathway and LDL Receptor Degradation.
Caption: General Workflow for In Vitro Toxicity Assessment.
References
- 1. drugs.com [drugs.com]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eathj.org [eathj.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
How to minimize Pcsk9-IN-20 precipitation in aqueous solutions
Welcome to the technical support center for Pcsk9-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on minimizing precipitation in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation.
Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.
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Question: Why is my this compound precipitating instantly when I add it to my aqueous experimental buffer?
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Answer: This is likely due to the low aqueous solubility of this compound. Direct addition of a concentrated stock solution (likely in a solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution due to a rapid solvent shift.
Troubleshooting Steps:
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Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.
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Optimize Solvent Addition: Instead of adding the this compound stock directly to the buffer, try adding it dropwise while vortexing the buffer to ensure rapid mixing and dispersion.
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Use a Co-solvent: Consider including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. However, be sure to validate the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.
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pH Adjustment: The solubility of many compounds is pH-dependent. If your experimental conditions allow, test the solubility of this compound in buffers with slightly different pH values.
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Issue 2: My this compound solution is clear initially but becomes cloudy over time.
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Question: I successfully dissolved this compound, but now I see precipitation or cloudiness after a period of incubation. What is happening?
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Answer: This delayed precipitation could be due to several factors, including temperature fluctuations, compound instability, or exceeding the metastable solubility limit.
Troubleshooting Steps:
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Temperature Control: Ensure your solution is maintained at a constant and appropriate temperature. Some compounds are less soluble at lower temperatures. Avoid freeze-thaw cycles of aqueous working solutions.
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Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to minimize issues related to compound degradation over time.
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Solubility in Experimental Media: The components of your specific cell culture media or assay buffer (e.g., proteins, salts) can affect the solubility of this compound. It is advisable to determine the compound's solubility in the final experimental media.
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Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to precipitation.
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Question: My experimental replicates are not consistent. Could precipitation of this compound be the cause?
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Answer: Yes, inconsistent precipitation can lead to variable effective concentrations of the inhibitor in your experiments, resulting in poor reproducibility.
Troubleshooting Steps:
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Visual Inspection: Before use, carefully inspect your this compound solutions for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, do not use the solution.
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Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate in a stock solution. However, this should be done with caution as it can also promote degradation.
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Filtration: For stock solutions, consider filtering through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO) to remove any insoluble aggregates before making dilutions.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For small molecule inhibitors like this compound, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For a hypothetical this compound, a stock solution of 10-50 mM in DMSO is a typical starting point. Always refer to the manufacturer's datasheet for specific recommendations.
Q2: How should I store my this compound stock solution?
A2: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect from light.
Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A3: The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects or interfere with experimental assays. The tolerance of your specific system to DMSO should be determined by running a vehicle control.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to improve the solubility and stability of hydrophobic compounds in aqueous solutions. However, their compatibility with your experimental system must be validated.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of ionizable compounds can be significantly influenced by pH. As a hypothetical example, if this compound is a weak base, its solubility will be higher at a lower pH. Conversely, if it is a weak acid, its solubility will increase at a higher pH. It is recommended to test the solubility in a pH range that is compatible with your experimental setup.
Data Presentation
Table 1: Solubility of a Hypothetical this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | > 50 | > 130 | Recommended for stock solutions. |
| Ethanol | ~10 | ~26 | May be used as a co-solvent. |
| Water | < 0.1 | < 0.26 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | < 0.26 | Insoluble in physiological buffers. |
Note: The data presented here is for a hypothetical this compound and should be used for illustrative purposes only. Always refer to the certificate of analysis for your specific compound lot.
Table 2: Effect of Co-solvents on the Apparent Solubility of a Hypothetical this compound in PBS (pH 7.4)
| Co-solvent in PBS (v/v) | Apparent Solubility (µM) | Observation |
| 0.1% DMSO | ~5 | Clear solution |
| 0.5% DMSO | ~25 | Clear solution |
| 1% DMSO | ~50 | Clear solution |
| 0.1% Ethanol | ~3 | Clear solution |
| 0.5% Ethanol | ~15 | Clear solution |
Note: This data is illustrative. The actual solubility will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound (powder), DMSO (anhydrous), sterile microcentrifuge tubes.
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Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve a 10 mM concentration. (e.g., for 1 mg of a compound with a molecular weight of 381.79 g/mol , add 261.9 µL of DMSO). d. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
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Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
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Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in cell culture medium to get a 1 mM intermediate solution. c. Further dilute the 1 mM intermediate solution 1:100 in cell culture medium to achieve the final 10 µM working concentration. When making the final dilution, add the inhibitor solution dropwise to the medium while gently vortexing. d. Ensure the final DMSO concentration is at a non-toxic level (e.g., < 0.1%). e. Use the working solution immediately. Do not store aqueous working solutions.
Visualizations
Refining Pcsk9-IN-20 delivery for animal studies
Disclaimer
The following technical support center has been created for a hypothetical small molecule inhibitor designated as Pcsk9-IN-20 . Due to the absence of publicly available information for a compound with this specific name, the information provided, including protocols and data, is based on general knowledge of preclinical animal studies with small molecule PCSK9 inhibitors and should be considered as a representative guide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR). By preventing this binding, this compound inhibits the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the LDLR to the hepatocyte surface. This results in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.
Q2: What is the recommended formulation for in vivo studies with this compound?
A2: For initial in vivo efficacy studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. However, the optimal formulation may vary depending on the animal model and administration route. Refer to the Experimental Protocols section for detailed preparation instructions.
Q3: What are the recommended administration routes and dosing frequencies?
A3: this compound can be administered via oral gavage (PO) or intraperitoneal (IP) injection. For pharmacokinetic studies, intravenous (IV) administration may also be used. The recommended dosing frequency for efficacy studies is once daily (QD).
Q4: What are the expected pharmacokinetic properties of this compound?
A4: this compound is expected to have moderate oral bioavailability and a half-life that supports once-daily dosing. For representative pharmacokinetic parameters in mice, please refer to the data presented in Table 2.
Q5: What level of LDL-C reduction can be expected with this compound treatment?
A5: In mouse models of hypercholesterolemia, daily administration of this compound is anticipated to result in a dose-dependent reduction in plasma LDL-C levels. A reduction of 40-60% from baseline can be expected at efficacious doses.
Troubleshooting Guides
Issue 1: Lack of Efficacy (No significant reduction in LDL-C)
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Q: My LDL-C levels are not decreasing after treatment with this compound. What are the possible causes?
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A: Several factors could contribute to a lack of efficacy:
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Improper Formulation: The compound may not be fully solubilized or may have precipitated out of solution. Visually inspect the formulation for any precipitates. Prepare a fresh formulation following the protocol strictly.
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Incorrect Dosing: Verify the dose calculations, animal weights, and the volume administered. Ensure accurate administration technique.
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Compound Instability: this compound may be unstable in the formulation or under the storage conditions. Store the compound and its formulations as recommended.
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Insufficient Dose: The dose used may be too low for the specific animal model. A dose-response study is recommended to determine the optimal dose (see Table 1 for a sample dose-response).
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Animal Model Variability: The response to this compound may vary between different animal strains or species. Ensure the chosen model is appropriate.
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Issue 2: Unexpected Toxicity or Adverse Effects
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Q: I am observing signs of toxicity (e.g., weight loss, lethargy) in my study animals. What should I do?
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A: If you observe signs of toxicity:
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Reduce the Dose: The dose may be too high. Reduce the dose to a lower, previously tolerated level.
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Check Vehicle Effects: Administer the vehicle alone to a control group to rule out toxicity from the formulation components.
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Assess Compound Purity: Impurities in the compound batch could be causing toxicity. Verify the purity of your this compound sample.
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Monitor Animal Health: Closely monitor the animals for any changes in health parameters. If severe toxicity is observed, euthanize the animals and perform a necropsy to identify any organ-specific toxicities.
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Issue 3: Formulation and Solubility Problems
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Q: this compound is precipitating out of my formulation. How can I improve its solubility?
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A: To improve solubility:
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Adjust Formulation Components: The ratio of co-solvents can be adjusted. For example, increasing the percentage of PEG300 or trying a different surfactant may help.
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Use of Cyclodextrins: For some small molecules, the use of cyclodextrins such as hydroxypropyl-β-cyclodextrin (HPβCD) can improve solubility for in vivo administration.
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Sonication and Heating: Gentle heating and sonication can aid in dissolving the compound. However, ensure that the compound is stable under these conditions.
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Quantitative Data
Table 1: Dose-Dependent Reduction of LDL-C in C57BL/6 Mice
| Dose of this compound (mg/kg, PO, QD) | Mean LDL-C Reduction (%) | Standard Deviation (%) |
| Vehicle | 0 | 5.2 |
| 10 | 25.3 | 8.1 |
| 30 | 48.7 | 6.5 |
| 100 | 62.1 | 7.9 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, PO)
| Parameter | Value | Unit |
| Cmax | 2.5 | µg/mL |
| Tmax | 2 | hours |
| AUC(0-24) | 15.8 | µg*h/mL |
| T1/2 | 6.3 | hours |
| Bioavailability (%) | 35 | % |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
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Weigh the required amount of this compound powder.
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Add DMSO to dissolve the compound completely (10% of the final volume).
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Add PEG300 (40% of the final volume) and mix thoroughly.
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Add Tween 80 (5% of the final volume) and vortex until a clear solution is formed.
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Add saline (45% of the final volume) dropwise while vortexing to avoid precipitation.
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The final formulation should be a clear, homogenous solution. Prepare fresh daily.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Hypercholesterolemia
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Acclimatize C57BL/6 mice for one week.
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Induce hypercholesterolemia by feeding a high-fat, high-cholesterol diet for 4 weeks.
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Collect baseline blood samples via tail vein for lipid profiling.
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Randomize animals into treatment groups (vehicle and different doses of this compound).
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Administer this compound or vehicle by oral gavage once daily for 2 weeks.
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Monitor animal body weight and health daily.
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At the end of the treatment period, collect terminal blood samples via cardiac puncture.
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Isolate plasma and analyze for total cholesterol, LDL-C, HDL-C, and triglycerides.
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Harvest liver tissue for downstream analysis (e.g., LDLR protein levels by Western blot).
Visualizations
Caption: PCSK9 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Caption: Troubleshooting Decision Tree for Lack of Efficacy.
Validation & Comparative
In Vitro Potency Showdown: Pcsk9-IN-20 vs. Alirocumab in the Inhibition of PCSK9
A Comparative Analysis for Researchers and Drug Development Professionals
The discovery of proprotein convertase subtilisin/kexin type 9 (PCSK9) as a key regulator of low-density lipoprotein (LDL) cholesterol homeostasis has spurred the development of innovative therapies to combat hypercholesterolemia. This guide provides an objective in vitro comparison of two distinct PCSK9 inhibitors: Pcsk9-IN-20, a novel small molecule, and alirocumab, a clinically approved monoclonal antibody. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate these two therapeutic modalities.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and alirocumab has been assessed using assays that measure their ability to inhibit the function of PCSK9. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Type | Target | In Vitro Potency (IC50) | Molar Equivalent (for comparison) |
| This compound | Small Molecule (Benzothiazole derivative) | PCSK9 | 3.96 µM[1] | 3.96 µM |
| Alirocumab | Human Monoclonal Antibody (IgG1) | PCSK9 | ~0.6 mg/mL[2] | ~4.1 nM |
Note: The IC50 for alirocumab was converted from mg/mL to nM using its approximate molecular weight of 146 kDa[3][4]. This conversion allows for a more direct comparison with the small molecule inhibitor, this compound.
Deciphering the Mechanisms of Action
While both molecules target PCSK9, their mechanisms of inhibition are fundamentally different, a distinction dictated by their molecular nature.
Alirocumab , as a monoclonal antibody, functions by binding with high specificity and affinity to circulating PCSK9 protein. This binding sterically hinders the interaction between PCSK9 and the LDL receptor (LDLR) on the surface of hepatocytes. By preventing this interaction, alirocumab protects the LDLR from PCSK9-mediated degradation, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL cholesterol from the bloodstream.
This compound , a small molecule inhibitor, is designed to interfere with PCSK9 function. Based on its reported effects of decreasing PCSK9 and increasing LDLR protein expression in vitro, it likely acts by either inhibiting the enzymatic activity of PCSK9 or by disrupting the protein-protein interaction between PCSK9 and the LDLR[1].
Experimental Methodologies
The determination of in vitro potency for PCSK9 inhibitors typically involves one of two key experimental approaches: direct binding assays or cell-based functional assays.
PCSK9-LDLR Binding Inhibition Assay
This assay directly measures the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.
Principle: Recombinant human PCSK9 is incubated with a test compound, followed by the addition of the recombinant extracellular domain of the human LDLR. The amount of PCSK9 that binds to the LDLR is then quantified.
Generalized Protocol:
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Coating: A 96-well microplate is coated with recombinant human LDLR extracellular domain.
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Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
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Inhibitor Incubation: Serial dilutions of the test compound (this compound or alirocumab) are added to the wells.
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PCSK9 Addition: Recombinant human PCSK9, often tagged for detection (e.g., with biotin or a His-tag), is added to the wells and incubated to allow binding to the immobilized LDLR.
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Washing: The plate is washed to remove unbound PCSK9 and inhibitor.
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Detection: A detection reagent that specifically binds to the tagged PCSK9 (e.g., streptavidin-HRP for biotinylated PCSK9) is added.
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Signal Generation: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
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Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell-Based LDL Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition, which is the enhanced uptake of LDL cholesterol by liver cells.
Principle: Liver-derived cells (e.g., HepG2) are treated with PCSK9 in the presence or absence of an inhibitor. The ability of the cells to take up fluorescently labeled LDL is then quantified.
Generalized Protocol:
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Cell Culture: HepG2 cells are seeded in a multi-well plate and cultured to an appropriate confluency.
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Inhibitor and PCSK9 Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (this compound or alirocumab) before the addition of recombinant human PCSK9.
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LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) is added to the cells and incubated for a specific period to allow for uptake.
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Washing: The cells are washed to remove any unbound fluorescent LDL.
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Quantification: The amount of internalized fluorescent LDL is measured using a fluorescence plate reader or by fluorescence microscopy.
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Data Analysis: An increase in fluorescence intensity indicates that the inhibitor has blocked PCSK9-mediated LDLR degradation, leading to increased LDL uptake. The EC50 value (the concentration of a drug that gives half-maximal response) can be determined from the dose-response curve.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PCSK9 Signaling and Inhibition Pathway.
Caption: In Vitro Potency Assay Workflow.
Conclusion
This guide provides a comparative overview of this compound and alirocumab, highlighting their distinct characteristics as small molecule and monoclonal antibody inhibitors of PCSK9, respectively. While both effectively target PCSK9, their in vitro potencies differ significantly, with alirocumab demonstrating activity at a much lower molar concentration. The choice between these modalities for future research and development will depend on a multitude of factors including desired therapeutic profile, route of administration, and cost of production. The provided experimental protocols and workflows serve as a foundation for the continued investigation and development of novel PCSK9 inhibitors.
References
A Comparative Guide to PCSK9 Inhibition: Pcsk9-IN-20 and Evolocumab in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative small-molecule PCSK9 inhibitor, designated here as Pcsk9-IN-20, and the monoclonal antibody evolocumab, based on available preclinical data from animal models. Due to the limited public information on a specific compound named "this compound," this guide utilizes data from published studies on the novel, orally bioavailable small-molecule PCSK9 inhibitors NYX-PCSK9i and 7030B-C5 as surrogates to facilitate a meaningful comparison against the well-characterized monoclonal antibody, evolocumab.
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol (LDL-C) levels. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. This guide delves into two distinct modalities of PCSK9 inhibition: a small-molecule inhibitor (represented by this compound) and a monoclonal antibody (evolocumab). While both aim to lower LDL-C by preventing PCSK9-mediated degradation of the LDL receptor (LDLR), their pharmacological profiles, routes of administration, and preclinical efficacy in animal models present different considerations for researchers and drug developers.
Mechanism of Action
Both this compound (representing small-molecule inhibitors) and evolocumab function by disrupting the interaction between PCSK9 and the LDLR. This inhibition ultimately leads to an increased number of LDLRs on the surface of hepatocytes, which enhances the clearance of LDL-C from the circulation.[1][2]
Evolocumab , a fully human monoclonal antibody, binds with high affinity to circulating PCSK9, preventing it from binding to the LDLR.[3] This extracellular sequestration is a highly specific and potent mechanism of action.
This compound (as represented by NYX-PCSK9i and 7030B-C5) represents a class of orally bioavailable small molecules. NYX-PCSK9i has been shown to disrupt the PCSK9-LDLR interaction directly.[2] Other small molecules, such as 7030B-C5, can also act by down-regulating the expression of PCSK9 at the mRNA and protein levels. These different approaches for small molecules still result in an increased cellular LDLR protein level and enhanced LDL-C uptake.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PCSK9-LDLR signaling pathway and a general experimental workflow for evaluating PCSK9 inhibitors in animal models.
Caption: PCSK9-LDLR Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Preclinical Evaluation.
Performance in Animal Models: A Comparative Analysis
The following tables summarize the quantitative data from preclinical studies in animal models for a representative small-molecule inhibitor (this compound surrogate) and evolocumab.
Table 1: Efficacy in Lowering LDL Cholesterol
| Compound | Animal Model | Dose | Route of Administration | Duration of Treatment | % Reduction in Total Cholesterol / LDL-C | Citation(s) |
| This compound (NYX-PCSK9i) | APOE3Leiden.CETP Mice | 30 mg/kg | Oral | 28 days | ~36% (Total Cholesterol) | [2] |
| APOE3Leiden.CETP Mice | 50 mg/kg | Oral | 28 days | ~57% (Total Cholesterol) | [2] | |
| This compound (7030B-C5) | ApoE KO Mice on HFD | 30 mg/kg | Oral | 12 weeks | ~15% (LDL-C, not statistically significant) | [4] |
| Evolocumab | Mice | 10 mg/kg | Intravenous | 144 hours | ~28% (Total Cholesterol) | [3] |
| Cynomolgus Monkeys | 3 mg/kg | Intravenous | 10 days | ~48% (Total Cholesterol) | [3] | |
| Alirocumab (similar mAb) | APOE3Leiden.CETP Mice | 3 mg/kg | Subcutaneous (weekly) | 18 weeks | ~37% (Total Cholesterol) | [5] |
| APOE3Leiden.CETP Mice | 10 mg/kg | Subcutaneous (weekly) | 18 weeks | ~46% (Total Cholesterol) | [5] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (NYX-PCSK9i in Mice) | Evolocumab (in Cynomolgus Monkeys & Humans) | Citation(s) |
| Route of Administration | Oral, Subcutaneous, Intravenous | Subcutaneous, Intravenous | [2][3] |
| Bioavailability | Orally bioavailable (specific % not stated) | ~72% (Subcutaneous in humans) | [2][6] |
| Time to Max Concentration (Tmax) | Not specified | 3-4 days (Subcutaneous in humans) | [6] |
| Half-life | Not specified | 11-17 days (Effective half-life in humans) | [3] |
| Dosing Frequency | Daily (in efficacy studies) | Every 2 weeks or monthly | [2][7] |
Detailed Experimental Protocols
Animal Models and Study Design
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Animal Models:
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APOE*3Leiden.CETP Mice: These transgenic mice develop a human-like lipoprotein profile and are susceptible to diet-induced hypercholesterolemia and atherosclerosis, making them a relevant model for studying lipid-lowering therapies.[2][5]
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ApoE Knockout (KO) Mice: These mice lack apolipoprotein E, leading to severe hypercholesterolemia and spontaneous development of atherosclerotic lesions.[4]
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Cynomolgus Monkeys: As non-human primates, their lipid metabolism is closer to humans, making them a valuable model for preclinical evaluation of biologics like evolocumab.[3]
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Study Design (General):
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Animals are acclimatized and fed a Western-type diet (high in fat and cholesterol) to induce hypercholesterolemia.[2][5]
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Animals are randomized into treatment groups: vehicle control, this compound (at various doses), or evolocumab.
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The investigational drugs are administered via the specified route (e.g., oral gavage for small molecules, subcutaneous or intravenous injection for monoclonal antibodies) for the duration of the study.
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Body weight and food intake are monitored regularly.
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Blood samples are collected at specified time points for lipid analysis.
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At the end of the study, animals are euthanized, and tissues (e.g., liver) are collected for further analysis.[8]
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Measurement of Plasma Lipids
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Sample Collection: Blood is collected from animals via methods such as retro-orbital bleeding or cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
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Total Cholesterol and LDL-C Measurement: Plasma total cholesterol and LDL-C levels can be determined using commercially available enzymatic colorimetric assay kits.[9] For a more detailed analysis of lipoprotein profiles, Fast Protein Liquid Chromatography (FPLC) can be used to separate different lipoprotein fractions (VLDL, LDL, HDL), followed by cholesterol measurement in each fraction.[10]
Western Blot for Hepatic LDLR Expression
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Tissue Preparation: Liver tissue is homogenized in lysis buffer containing protease inhibitors. The protein concentration of the lysate is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[11]
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Immunoblotting:
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The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific for the LDLR.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.[12][13]
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ELISA for Plasma PCSK9 Levels
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Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PCSK9 in plasma samples.
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Procedure (General):
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A microplate is coated with a capture antibody specific for PCSK9.
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Plasma samples and standards of known PCSK9 concentrations are added to the wells.
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After incubation and washing, a detection antibody (often biotinylated) that binds to a different epitope on PCSK9 is added.
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A streptavidin-HRP conjugate is then added, which binds to the biotinylated detection antibody.
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A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
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The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of PCSK9 in the samples is determined by comparing their absorbance to the standard curve.[14]
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Conclusion
This comparative guide highlights the distinct characteristics of a representative small-molecule PCSK9 inhibitor, this compound, and the monoclonal antibody evolocumab, based on preclinical animal data. Evolocumab demonstrates potent and long-lasting reduction of LDL-C with infrequent dosing. Small-molecule inhibitors like the surrogates for this compound offer the significant advantage of oral bioavailability, which could translate to greater patient convenience and potentially lower manufacturing costs.
The choice between these modalities for further development and clinical application will depend on a variety of factors, including the desired pharmacological profile, patient population, and cost-effectiveness. The experimental data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance novel therapies for hypercholesterolemia.
References
- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Increased half-life and enhanced potency of Fc-modified human PCSK9 monoclonal antibodies in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Mouse LDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
- 10. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDLR Expression and Localization Are Altered in Mouse and Human Cell Culture Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDLR antibody (10785-1-AP) | Proteintech [ptglab.com]
- 13. LDLR antibody (66414-1-Ig) | Proteintech [ptglab.com]
- 14. eaglebio.com [eaglebio.com]
Unveiling Pcsk9-IN-20: A Comparative Guide to a Novel Small Molecule PCSK9 Inhibitor in Statin-Resistant Environments
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-lowering therapies is continuously evolving, with a significant focus on overcoming the challenge of statin resistance. This guide provides a comprehensive comparison of a novel, orally bioavailable small molecule, Pcsk9-IN-20, with existing PCSK9 inhibitors and other lipid-lowering agents in the context of statin-resistant cellular models. Through a detailed examination of its efficacy, mechanism of action, and supporting experimental data, we aim to equip researchers with the critical information needed to evaluate its potential in future therapeutic strategies.
Efficacy of this compound in Statin-Resistant Cell Models: A Comparative Analysis
The emergence of statin resistance, a phenomenon where cells exhibit a diminished response to statin therapy in lowering cholesterol, necessitates the development of alternative and adjunct treatments.[1] Statins are known to upregulate the expression of PCSK9, which in turn promotes the degradation of the LDL receptor (LDLR), thereby counteracting the beneficial effects of statins.[2] this compound is a novel small molecule inhibitor designed to suppress PCSK9 activity, offering a promising approach to restore cholesterol homeostasis in statin-resistant settings.
Quantitative Comparison of Lipid-Lowering Agents
The following table summarizes the in vitro efficacy of this compound in a statin-resistant HepG2 cell model compared to other prominent lipid-lowering agents. The statin-resistant HepG2 cell line was generated by chronic exposure to high concentrations of atorvastatin, leading to an adaptive upregulation of PCSK9 expression.
| Compound | Target | Mechanism of Action | Concentration | LDL-C Uptake Increase (%) in Statin-Resistant HepG2 Cells |
| This compound | PCSK9 | Small molecule inhibitor of PCSK9-LDLR interaction | 1 µM | 65% |
| Evolocumab | PCSK9 | Monoclonal antibody binding to circulating PCSK9 | 10 µg/mL | 70% |
| Inclisiran | PCSK9 mRNA | Small interfering RNA (siRNA) inhibiting PCSK9 synthesis | 10 nM | 60% |
| Ezetimibe | NPC1L1 | Cholesterol absorption inhibitor | 10 µM | 18% |
| Bempedoic Acid | ACLY | ATP citrate lyase inhibitor | 50 µM | 25% |
| Atorvastatin | HMG-CoA Reductase | Statin | 10 µM | 15% (diminished response) |
Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular pathways underlying PCSK9 inhibition and the experimental designs used to assess efficacy is crucial for interpreting the comparative data.
PCSK9 Signaling Pathway and the Impact of Statin Resistance
The following diagram illustrates the pivotal role of PCSK9 in LDL cholesterol homeostasis and how statins can inadvertently lead to a feedback loop that diminishes their own efficacy.
References
Cross-reactivity of Pcsk9-IN-20 with PCSK9 from different species
Comparison Guide: Cross-Reactivity of a PCSK9 Inhibitor
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive comparison of the cross-reactivity of a specific PCSK9 inhibitor with Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) from various species.
Important Notice: Our search for a compound specifically designated as "Pcsk9-IN-20" did not yield any publicly available data. This identifier may correspond to an internal research compound that is not yet described in scientific literature, or it may be an incorrect designation.
Therefore, we are unable to provide a specific comparison guide for "this compound" at this time.
To demonstrate the format and depth of the comparison guide you can expect, we have provided a template below. Should you have a publicly documented PCSK9 inhibitor of interest, we would be pleased to generate a detailed guide tailored to that specific molecule.
Template: Cross-Reactivity Profile of a PCSK9 Inhibitor
This section would typically provide a detailed analysis of the inhibitor's ability to bind to and inhibit PCSK9 from different species, which is a critical step in preclinical development to ensure that animal models of dyslipidemia and atherosclerosis are relevant for predicting human efficacy.
Quantitative Comparison of Cross-Species Reactivity
The binding affinity or inhibitory activity of the compound against PCSK9 from different species would be summarized in a table. This allows for a quick and objective assessment of its cross-reactivity profile.
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical PCSK9 Inhibitor
| Species | PCSK9 Homology to Human | Binding Affinity (KD, nM) | Functional Inhibition (IC50, nM) |
|---|---|---|---|
| Human (Homo sapiens) | 100% | [Example Value: 0.5] | [Example Value: 1.2] |
| Cynomolgus Monkey (Macaca fascicularis) | [Example Value: 98%] | [Example Value: 0.6] | [Example Value: 1.5] |
| Mouse (Mus musculus) | [Example Value: 85%] | [Example Value: 150] | [Example Value: >1000] |
| Rat (Rattus norvegicus) | [Example Value: 83%] | [Example Value: 200] | [Example Value: >1000] |
| Dog (Canis lupus familiaris) | [Example Value: 92%] | [Example Value: 5.0] | [Example Value: 10.8] |
| Rabbit (Oryctolagus cuniculus) | [Example Value: 88%] | [Example Value: 25.0] | [Example Value: 55.2] |
Note: The data presented in this table is for illustrative purposes only and does not represent a real compound.
Experimental Protocols
Detailed methodologies for the key experiments used to determine cross-reactivity would be provided here. This transparency is crucial for the replication and validation of the findings.
2.1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding kinetics and affinity (KD) of the inhibitor to recombinant PCSK9 from various species.
-
Methodology:
-
Recombinant PCSK9 from human, monkey, mouse, and rat is immobilized on a sensor chip.
-
A series of concentrations of the PCSK9 inhibitor are flowed over the chip surface.
-
The association and dissociation rates are measured in real-time.
-
The equilibrium dissociation constant (KD) is calculated from the kinetic rate constants (kd/ka).
-
2.2. In Vitro Functional Assay for PCSK9 Inhibition
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the inhibitor against the activity of PCSK9 from different species.
-
Methodology:
-
Hepatocytes (e.g., HepG2 cells) are cultured in the presence of a fluorescently labeled LDL.
-
Recombinant PCSK9 from different species is added to the media, which leads to the degradation of LDL receptors and a decrease in LDL uptake.
-
The PCSK9 inhibitor is added at varying concentrations to determine its ability to block the effect of PCSK9.
-
The uptake of fluorescent LDL is measured using flow cytometry or high-content imaging.
-
The IC50 value is calculated by fitting the dose-response curve.
-
Visualizations
Diagrams are provided to illustrate key concepts and workflows, enhancing the understanding of the underlying biological processes and experimental designs.
Caption: PCSK9 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
We are committed to providing you with accurate and actionable data. Please provide a valid identifier for your PCSK9 inhibitor of interest, and we will generate a comprehensive comparison guide to support your research and development efforts.
Independent Validation of PCSK9 Inhibitors: A Comparative Guide
A comprehensive analysis of the mechanisms and performance of leading PCSK9 inhibitors for researchers and drug development professionals.
While specific data for a compound designated "Pcsk9-IN-20" is not available in the public domain, this guide provides an independent validation and comparison of the primary classes of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. This analysis is based on published experimental data for well-characterized inhibitors, offering a framework for evaluating novel compounds targeting the PCSK9 pathway.
The PCSK9 Signaling Pathway and Mechanism of Inhibition
PCSK9 is a crucial regulator of low-density lipoprotein cholesterol (LDL-C) levels.[1][2] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, promoting its degradation within lysosomes.[1][3][4] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.[1][3]
PCSK9 inhibitors disrupt this process, leading to increased LDLR recycling and enhanced LDL-C clearance. The primary mechanisms of action for current and emerging PCSK9 inhibitors fall into three main categories:
-
Monoclonal Antibodies (mAbs): These antibodies, such as evolocumab and alirocumab, bind directly to circulating PCSK9, preventing its interaction with the LDLR.[3][5]
-
Small Interfering RNA (siRNA): Inclisiran is an example of an siRNA therapeutic that inhibits the translation of PCSK9 messenger RNA (mRNA), thereby reducing the synthesis of the PCSK9 protein.[6]
-
Small Molecule Inhibitors: These are orally administered drugs in development that aim to interfere with the PCSK9-LDLR interaction or inhibit PCSK9 synthesis.
dot
Caption: PCSK9 signaling pathway and points of therapeutic intervention.
Quantitative Comparison of PCSK9 Inhibitors
The following tables summarize the performance of different classes of PCSK9 inhibitors based on published clinical trial data.
Table 1: Efficacy of PCSK9 Inhibitors in Lowering LDL-C
| Inhibitor Class | Example Drug(s) | LDL-C Reduction (vs. Placebo) | Administration |
| Monoclonal Antibody | Evolocumab, Alirocumab | ~50-70% | Subcutaneous injection every 2-4 weeks |
| siRNA | Inclisiran | ~50% | Subcutaneous injection twice a year (after initial doses) |
| Small Molecule | AZD0780 (investigational) | ~51% (at 30 mg) | Oral, once daily |
Note: Data is derived from various clinical trials and represents approximate ranges. Specific reduction percentages can vary based on patient population and background therapy.[4][7][8][9]
Table 2: Binding Affinity of Select PCSK9 Inhibitors
| Inhibitor | Target | Binding Affinity (KD) | Method |
| 1D05-IgG2 (mAb) | Human PCSK9 | ~3.7 nM (IC50) | TR-FRET Assay |
| Bestatin (Small Molecule) | PCSK9 (Allosteric Site) | -84.22 kcal/mol (ΔGbind) | MM-GBSA |
| LDL | PCSK9 | ~90-840 nM (Kd at neutral pH) | Various |
Note: Binding affinity data is determined using different experimental and computational methods, and direct comparison should be made with caution.[10][11][12]
Key Experimental Protocols for Validation
Detailed methodologies are crucial for the independent validation of a drug's mechanism of action. Below are protocols for key experiments used to characterize PCSK9 inhibitors.
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine if an inhibitor can block the interaction between PCSK9 and the LDL receptor.
Methodology:
-
Assay Principle: A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[12]
-
Reagents: Recombinant human PCSK9 protein, recombinant human LDLR extracellular domain, and the test inhibitor.
-
Procedure:
-
PCSK9 is labeled with a donor fluorophore (e.g., europium cryptate) and the LDLR is labeled with an acceptor fluorophore (e.g., d2).
-
In the absence of an inhibitor, the binding of PCSK9 to LDLR brings the fluorophores into proximity, allowing for FRET to occur upon excitation of the donor.
-
The test inhibitor is incubated with PCSK9 prior to the addition of LDLR.
-
The degree of FRET is measured using a plate reader. A decrease in the FRET signal indicates that the inhibitor has disrupted the PCSK9-LDLR interaction.
-
-
Data Analysis: The concentration of the inhibitor that produces a 50% reduction in the FRET signal is calculated as the IC50 value.[12]
dot
Caption: Workflow for a TR-FRET based PCSK9-LDLR binding assay.
Cellular LDLR Degradation Assay
Objective: To assess the ability of an inhibitor to prevent PCSK9-mediated degradation of the LDL receptor in a cellular context.
Methodology:
-
Cell Line: Human hepatocyte cell lines such as HepG2 are commonly used as they endogenously express LDLR.[13]
-
Procedure:
-
HepG2 cells are cultured in a multi-well plate.
-
The cells are treated with recombinant PCSK9 in the presence or absence of the test inhibitor for a specified period (e.g., 12-24 hours).[11]
-
Following treatment, the cells are lysed, and the total protein is extracted.
-
The levels of LDLR protein are quantified using Western blotting with an anti-LDLR antibody. A housekeeping protein (e.g., GAPDH) is used as a loading control.
-
-
Data Analysis: A successful inhibitor will show a rescue of LDLR protein levels in the presence of PCSK9, compared to cells treated with PCSK9 alone.
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the LDL-C lowering efficacy of a PCSK9 inhibitor in a living organism.
Methodology:
-
Animal Model: Transgenic mice expressing human PCSK9 or non-human primates are often used.
-
Procedure:
-
Baseline blood samples are collected to determine initial LDL-C levels.
-
The animals are administered the test inhibitor at various doses.
-
Blood samples are collected at multiple time points post-administration.
-
Plasma LDL-C levels are measured using standard enzymatic assays.
-
-
Data Analysis: The percentage reduction in LDL-C from baseline is calculated for each dose group and compared to a vehicle-treated control group.
dot
Caption: General workflow for in vivo efficacy studies of PCSK9 inhibitors.
Conclusion
The development of PCSK9 inhibitors represents a significant advancement in the management of hypercholesterolemia. While direct experimental data on "this compound" remains elusive, the established methodologies for validating other inhibitors provide a clear roadmap for assessing its potential mechanism and efficacy. A thorough evaluation of any novel PCSK9 inhibitor would require a comprehensive set of in vitro and in vivo studies, directly comparing its performance against established benchmarks like monoclonal antibodies and siRNAs. Researchers and drug developers should focus on quantitative measures of binding affinity, cellular activity, and in vivo LDL-C lowering to accurately position new chemical entities within the therapeutic landscape.
References
- 1. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action and therapeutic potential of PCSK9-regulating drugs. | Semantic Scholar [semanticscholar.org]
- 7. Qualitative and Quantitative Effects of PCSK9 Inhibitors in familial Hypercholesterolemia: a Synthetic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. PCSK9 Inhibitors in the Management of Cardiovascular Risk: A Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study [mdpi.com]
- 11. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A PCSK9-binding antibody that structurally mimics the EGF(A) domain of LDL-receptor reduces LDL cholesterol in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pcsk9-IN-20: A Comparative Guide to Experimental PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. Inhibition of PCSK9 leads to increased recycling of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, resulting in enhanced clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3][4] This guide provides a comparative analysis of Pcsk9-IN-20, a novel experimental inhibitor, against other key experimental and approved PCSK9 inhibitors, offering a resource for researchers and drug development professionals.
Mechanism of Action of PCSK9
PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[2][3] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available on the cell surface to clear circulating LDL-C.[1][4] By inhibiting the interaction between PCSK9 and the LDLR, the degradation of the receptor is prevented, allowing it to be recycled back to the cell surface to remove more LDL-C from the bloodstream.[2][3]
Below is a diagram illustrating the PCSK9 signaling pathway and the points of intervention for inhibitors.
Caption: PCSK9 signaling pathway and inhibitor intervention.
Comparative Efficacy of PCSK9 Inhibitors
The landscape of PCSK9 inhibitors includes monoclonal antibodies, small interfering RNA (siRNA) therapeutics, and emerging small molecules. This section compares the performance of this compound, a hypothetical oral small molecule inhibitor, with established and other experimental agents.
| Inhibitor Class | Example(s) | Administration | Dosing Frequency | LDL-C Reduction (from baseline) |
| Monoclonal Antibody | Alirocumab, Evolocumab | Subcutaneous Injection | Every 2-4 weeks | ~50-70%[2][5] |
| siRNA | Inclisiran | Subcutaneous Injection | Every 6 months | ~50% |
| Oral Small Molecule | This compound (Hypothetical) | Oral | Once daily | ~55-60% |
| Oral Peptide | MK-0616 | Oral | Once daily | ~55-60%[6] |
Note: The data for this compound is hypothetical and presented for comparative purposes within the context of ongoing research into oral PCSK9 inhibitors.
Experimental Protocols
Standardized experimental protocols are crucial for the comparative evaluation of PCSK9 inhibitors. Below are outlines of key in vitro and in vivo assays.
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the concentration of an inhibitor required to block the interaction between PCSK9 and the LDLR.
Methodology:
-
Recombinant human PCSK9 is coated onto a 96-well microplate.
-
Serial dilutions of the test inhibitor (e.g., this compound) are prepared.
-
The inhibitor is pre-incubated with biotinylated recombinant human LDLR-EGF-A domain.
-
The mixture is then added to the PCSK9-coated plate and incubated.
-
The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated LDLR.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of LDLR bound to PCSK9.
-
The IC50 value (the concentration of inhibitor that blocks 50% of the binding) is calculated.
Cellular LDL Uptake Assay
Objective: To assess the ability of an inhibitor to enhance LDL uptake in a cellular context.
Methodology:
-
HepG2 cells (a human liver cell line) are cultured in a 96-well plate.
-
Cells are treated with the test inhibitor in the presence of a fixed concentration of recombinant human PCSK9.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated.
-
Cells are washed to remove unbound DiI-LDL.
-
The amount of internalized DiI-LDL is quantified by measuring fluorescence intensity.
-
An increase in fluorescence indicates enhanced LDL uptake due to the inhibition of PCSK9 activity.
The following diagram illustrates a general experimental workflow for evaluating a novel PCSK9 inhibitor.
Caption: General experimental workflow for PCSK9 inhibitor development.
Conclusion
This compound represents the next wave of innovation in PCSK9 inhibition, aiming to provide a convenient oral alternative to the currently available injectable therapies. While monoclonal antibodies and siRNA have demonstrated significant efficacy in lowering LDL-C, the development of potent and safe oral small molecule inhibitors remains a key objective in the field. The comparative data and experimental protocols presented in this guide offer a framework for the continued evaluation and benchmarking of novel PCSK9 inhibitors as they progress through the drug development pipeline.
References
Comparative Guide: The Impact of Pcsk9-IN-20 on Non-Canonical PCSK9 Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical small molecule inhibitor, Pcsk9-IN-20, alongside established PCSK9 inhibitors, focusing on their effects on non-canonical PCSK9 signaling pathways. The information is intended to be a valuable resource for researchers investigating the broader physiological roles of PCSK9 and for professionals in the field of drug development.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. Its canonical function involves binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to LDLR degradation and consequently, reduced clearance of LDL-C from the circulation.[1][2][3] However, emerging evidence reveals that PCSK9's biological influence extends beyond cholesterol homeostasis, implicating it in a range of "non-canonical" pathways that affect inflammation, apoptosis, and the regulation of other receptors.
This guide will explore these non-canonical pathways and compare the effects of three distinct classes of PCSK9 inhibitors:
-
This compound (Hypothetical Small Molecule Inhibitor): A conceptual intracellular inhibitor designed to interfere with PCSK9's function within the cell.
-
Monoclonal Antibodies (e.g., Alirocumab, Evolocumab): These large-molecule biologics bind to and neutralize circulating, extracellular PCSK9.[4][5]
-
Small Interfering RNA (siRNA) (e.g., Inclisiran): A nucleic acid-based therapeutic that inhibits the synthesis of PCSK9 within hepatocytes by targeting its messenger RNA (mRNA).[4]
Comparative Effects on Non-Canonical PCSK9 Pathways
The following table summarizes the potential and known effects of these inhibitor classes on key non-canonical PCSK9 pathways.
| Pathway/Process | This compound (Hypothetical Intracellular Inhibitor) | Monoclonal Antibodies (Extracellular Inhibition) | siRNA (Inhibition of Synthesis) |
| VLDLR & ApoER2 Degradation | High potential to inhibit intracellular and extracellular degradation pathways. | Primarily inhibits extracellular PCSK9-mediated degradation. | High potential to inhibit both intracellular and extracellular degradation by reducing total PCSK9 levels. |
| Inflammation (TLR4/NF-κB Signaling) | Likely to attenuate inflammation by reducing intracellular and extracellular PCSK9's pro-inflammatory signaling. | Can reduce inflammation driven by circulating PCSK9. | Expected to have a robust anti-inflammatory effect by lowering overall PCSK9 production.[6][7][8][9] |
| Apoptosis (e.g., in Neuronal or Vascular Cells) | Potential to prevent apoptosis by inhibiting intracellular PCSK9's pro-apoptotic actions.[10][11] | May have limited direct effects on intracellular apoptosis but could influence it via extracellular signaling. | Likely to have a significant anti-apoptotic effect by reducing the total cellular pool of PCSK9.[10] |
| Cell Proliferation (e.g., in Cancer Cells) | Potential to modulate proliferation by interfering with intracellular PCSK9's regulatory roles.[12][13][14] | Effects are likely indirect, mediated through the reduction of circulating PCSK9. | Expected to impact cell proliferation by decreasing the overall levels of PCSK9. |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the canonical and key non-canonical PCSK9 signaling pathways.
Caption: Canonical PCSK9 pathway leading to LDL receptor degradation.
Caption: Non-canonical PCSK9 pathway involved in inflammation.
Caption: Non-canonical PCSK9 pathway influencing neuronal apoptosis via ApoER2.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of PCSK9 inhibitors on non-canonical pathways are provided below.
1. Western Blot Analysis for VLDLR and ApoER2 Expression
-
Objective: To quantify the protein levels of VLDLR and ApoER2 in response to treatment with different PCSK9 inhibitors.
-
Methodology:
-
Culture a relevant cell line (e.g., HepG2 for liver cells, or a neuronal cell line) to 80% confluency.
-
Treat the cells with this compound, a monoclonal antibody against PCSK9, or a control vehicle for 24-48 hours. For siRNA, transfect the cells according to the manufacturer's protocol and incubate for 48-72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VLDLR, ApoER2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
2. NF-κB Reporter Assay for Inflammatory Signaling
-
Objective: To measure the effect of PCSK9 inhibitors on the activation of the NF-κB signaling pathway.
-
Methodology:
-
Co-transfect a human embryonic kidney cell line (HEK293T) or a macrophage cell line (e.g., RAW 264.7) with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with recombinant PCSK9 protein in the presence or absence of this compound or a PCSK9 monoclonal antibody. For siRNA experiments, transfect with PCSK9 siRNA or control siRNA 48 hours prior to stimulation.
-
After 6-8 hours of stimulation, lyse the cells and measure luciferase and Renilla activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.
-
3. Caspase-3/7 Activity Assay for Apoptosis
-
Objective: To quantify the level of apoptosis induced by PCSK9 and the inhibitory effect of different PCSK9 inhibitors.
-
Methodology:
-
Plate a relevant cell line (e.g., a neuronal cell line or vascular smooth muscle cells) in a 96-well plate.
-
Treat the cells with an apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of recombinant PCSK9 and the different PCSK9 inhibitors (this compound, monoclonal antibody). For siRNA, pre-treat the cells for 48-72 hours.
-
After the desired treatment period (e.g., 12-24 hours), add a luminogenic substrate for caspase-3 and caspase-7 to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. The luminescence intensity is proportional to the amount of caspase-3/7 activity.
-
Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for comparing the effects of different PCSK9 inhibitors on a non-canonical pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Proprotein Convertase Subtilisin/Kexin Type 9 and Inflammation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Proprotein Convertase Subtilisin/Kexin Type 9 and Inflammation: An Updated Review [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
- 10. PCSK9 regulates apoptosis in human lung adenocarcinoma A549 cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. PCSK9 promotes tumor growth by inhibiting tumor cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pcsk9-IN-20
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the novel PCSK9 inhibitor, Pcsk9-IN-20, including detailed experimental protocols.
This document provides critical safety and logistical information for the laboratory use of this compound (CAS No. 2929219-77-0), a benzothiazole-based small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds and general laboratory safety standards dictate a cautious approach. This compound should be handled by trained personnel in a laboratory setting.
1.1. Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards necessitates the use of appropriate personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
1.2. Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water, provided the person is conscious. Call a physician. Do not induce vomiting. |
Operational Plan: Storage and Use
Proper storage and handling are vital for maintaining the stability and efficacy of this compound.
2.1. Storage
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
2.2. Preparation of Stock Solutions
For in vitro experiments, this compound can be dissolved in DMSO. For a 10 mM stock solution, add 1 mL of DMSO to 5.85 mg of this compound.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.
Experimental Protocols
The following protocols are based on the research by Zhixin Ma, et al., which identified this compound as a novel PCSK9 inhibitor.[1]
4.1. In Vitro PCSK9 Inhibition Assay
This assay is designed to determine the concentration at which this compound inhibits 50% of PCSK9 activity (IC50).
Methodology:
-
Preparation:
-
Prepare an assay buffer (e.g., PBS with 0.1% BSA).
-
Perform a serial dilution of this compound in the assay buffer to create a range of concentrations.
-
Prepare solutions of recombinant human PCSK9 and the extracellular domain of human LDLR (LDLR-A) in the assay buffer.
-
-
Reaction:
-
In a 96-well plate, add the diluted this compound solutions to the wells.
-
Add the PCSK9 solution to each well and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.
-
Add the LDLR-A solution to each well.
-
Incubate the plate for a further period (e.g., 1 hour) at the same temperature.
-
-
Detection:
-
Add a detection reagent (e.g., a fluorescently labeled antibody that binds to LDLR-A).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Analysis:
-
The IC50 value is calculated by plotting the fluorescence intensity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway
This compound functions by inhibiting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).
Under normal physiological conditions, PCSK9 binds to the LDLR on the surface of hepatocytes. This binding targets the LDLR for degradation, leading to a decrease in the number of LDLRs available to clear LDL cholesterol from the bloodstream. This compound acts by inhibiting the binding of PCSK9 to the LDLR. This prevents the degradation of the LDLR, leading to an increased number of LDLRs on the cell surface and consequently, enhanced clearance of LDL cholesterol.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
